Antifungal agent 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H11Br2F3N4O2 |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
3-[(5,7-dibromoquinolin-8-yl)oxymethyl]-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C19H11Br2F3N4O2/c20-13-8-14(21)17(16-12(13)2-1-7-25-16)30-9-15-26-27-18(29)28(15)11-5-3-10(4-6-11)19(22,23)24/h1-8H,9H2,(H,27,29) |
InChI Key |
WWPNEOCKKAGAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC3=NNC(=O)N3C4=CC=C(C=C4)C(F)(F)F)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Era in Antifungal Therapeutics: A Technical Guide to Novel Agent Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The rising tide of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and development of a new generation of antifungal drugs. We will explore their mechanisms of action, present comparative in vitro efficacy data, detail essential experimental protocols for their evaluation, and visualize the complex biological pathways they target.
A New Wave of Antifungal Innovation: Agents and Mechanisms
Recent breakthroughs in antifungal research have led to the development of promising new agents that target previously unexploited fungal vulnerabilities. These novel compounds offer hope in combating multi-drug resistant strains and improving patient outcomes.
Ibrexafungerp , the first in a new class of triterpenoid antifungals, targets the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme crucial for cell wall integrity.[1][2] Its oral bioavailability provides a significant advantage over the intravenously administered echinocandins, which share a similar target.[1]
Rezafungin , a next-generation echinocandin, also inhibits β-(1,3)-D-glucan synthase but boasts an extended half-life, allowing for once-weekly dosing.[3] This improved pharmacokinetic profile offers a more convenient treatment regimen for patients with invasive candidiasis.[3]
Olorofim represents a completely novel class of antifungals, the orotomides. It selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key player in the pyrimidine biosynthesis pathway.[4] This unique mechanism of action makes it effective against a broad spectrum of molds, including those resistant to other antifungal classes.[4]
Fosmanogepix is a first-in-class prodrug that is converted to its active form, manogepix, in the body. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[3][5][6] These proteins are crucial for fungal cell wall integrity and virulence.[3][5]
Comparative In Vitro Efficacy of Novel Antifungal Agents
The following tables summarize the in vitro activity of these novel agents against key fungal pathogens, as determined by standardized broth microdilution methods. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while Minimum Effective Concentration (MEC) is used for some antifungals that cause morphological changes in filamentous fungi rather than complete growth inhibition.
Table 1: In Vitro Activity of Ibrexafungerp
| Fungal Species | MIC/MEC Range (µg/mL) | MIC₅₀/MEC₅₀ (µg/mL) | MIC₉₀/MEC₉₀ (µg/mL) | Reference(s) |
| Candida auris | 0.06 - 2.0 | 0.25 - 0.5 | 0.5 - 1.0 | [7][8] |
| Candida glabrata | 0.125 - 1 | 0.125 - 1 | - | [8] |
| Aspergillus fumigatus (azole-susceptible) | 0.03 - 0.12 | 0.03 | 0.12 | [9] |
| Aspergillus fumigatus (azole-resistant) | 0.03 - 8 | 0.06 | 0.12 - 2 | [9] |
Table 2: In Vitro Activity of Rezafungin
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | - | 0.03 | 0.06 | [2][10][11] |
| Candida glabrata | - | 0.06 | 0.06 - 0.12 | [2][10] |
| Candida auris | - | - | 0.25 | [10] |
| Candida tropicalis | - | 0.03 | 0.06 | [2][10][11] |
| Candida parapsilosis | - | 1 | 2 | [2][11] |
Table 3: In Vitro Activity of Olorofim
| Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus (wild-type) | - | 0.025 - 0.053 | - | [12] |
| Aspergillus fumigatus (azole-resistant) | 0.008 - 0.125 | 0.031 - 0.058 | - | [12][13] |
| Scedosporium spp. | - | 0.009 - 0.193 | 0.03 - 0.5 | [12] |
| Lomentospora prolificans | - | - | 0.5 | [13] |
| Coccidioides immitis/posadasii | ≤0.008 - 0.06 | 0.010 | - | [14] |
Table 4: In Vitro Activity of Fosmanogepix (active moiety Manogepix)
| Fungal Species | MIC/MEC Range (µg/mL) | MIC₅₀/MEC₅₀ (µg/mL) | MIC₉₀/MEC₉₀ (µg/mL) | Reference(s) |
| Candida auris | 0.004 - 0.06 | 0.03 | 0.03 | [4] |
| Scedosporium spp. | - | 0.03 | 0.06 | [15][16] |
| Lomentospora prolificans | - | 0.03 | 0.06 | [16] |
| Fusarium oxysporum species complex | ≤0.015 - 0.03 | ≤0.015 - 0.125 | - | [17] |
| Fusarium solani species complex | ≤0.015 | ≤0.015 - 0.25 | - | [17] |
Key Signaling Pathways and Mechanisms of Action
To understand the innovative approaches of these new antifungal agents, it is crucial to visualize their molecular targets and the pathways they disrupt.
Detailed Methodologies for Key Experiments
Rigorous and standardized experimental protocols are fundamental to the discovery and development of novel antifungal agents. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Susceptibility Testing: Broth Microdilution
The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[18][19][20]
Objective: To determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) of a new antifungal agent against a panel of fungal isolates.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution
-
Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds)
-
Spectrophotometer or inverted microscope
Procedure:
-
Antifungal Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate and add it to each well containing the antifungal dilution and to a growth control well (no drug).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Endpoint Reading:
-
MIC: For azoles and other agents causing partial inhibition, the MIC is the lowest concentration that produces a prominent decrease in turbidity (≥50% growth reduction) compared to the growth control. For echinocandins and polyenes against yeasts, the MIC is the lowest concentration with no visible growth.
-
MEC: For echinocandins and other cell wall active agents against molds, the MEC is the lowest concentration at which short, aberrant, and highly branched hyphae are observed.
-
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of new antifungal agents. The murine model of disseminated candidiasis is a widely used and well-characterized model.[21][22][23]
Objective: To assess the ability of a novel antifungal agent to reduce fungal burden and improve survival in a mouse model of systemic Candida infection.
Materials:
-
6-8 week old female BALB/c or Swiss Webster mice
-
Candida albicans strain (e.g., SC5314)
-
Novel antifungal agent
-
Vehicle control (e.g., saline, PBS)
-
Sterile saline or PBS
-
Immunosuppressive agent (e.g., cyclophosphamide) (optional, for neutropenic model)
Procedure:
-
Immunosuppression (if applicable): Administer cyclophosphamide intraperitoneally at 150-250 mg/kg on day -4 and 100-200 mg/kg on day -1 relative to infection to induce neutropenia.[24][25]
-
Infection: Inject mice intravenously via the lateral tail vein with 1-5 x 10⁵ CFU of C. albicans in 0.1 mL of sterile saline.
-
Treatment: Begin treatment with the novel antifungal agent at various doses (administered orally, intraperitoneally, or intravenously) at a specified time post-infection (e.g., 2-24 hours) and continue for a defined period (e.g., 7 days). A control group receives the vehicle.
-
Monitoring: Monitor mice daily for signs of illness and survival for up to 21-30 days.
-
Fungal Burden Determination: At the end of the study or at specific time points, euthanize a subset of mice, aseptically remove kidneys (the primary target organ), homogenize the tissue, and plate serial dilutions on appropriate agar to determine the CFU per gram of tissue.
Conclusion
The discovery and development of novel antifungal agents with unique mechanisms of action are critical to addressing the global health threat posed by invasive fungal infections and the rise of antifungal resistance. Ibrexafungerp, rezafungin, olorofim, and fosmanogepix represent significant advancements in the field, offering new therapeutic options with the potential to improve patient outcomes. The continued application of rigorous in vitro and in vivo experimental methodologies, as outlined in this guide, will be essential for the successful translation of these and future antifungal candidates from the laboratory to the clinic.
References
- 1. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 2. [PDF] Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials | Semantic Scholar [semanticscholar.org]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is Fosmanogepix used for? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 10. journals.asm.org [journals.asm.org]
- 11. niaid.nih.gov [niaid.nih.gov]
- 12. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rrpress.utsa.edu [rrpress.utsa.edu]
- 18. static.igem.org [static.igem.org]
- 19. img.antpedia.com [img.antpedia.com]
- 20. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 21. niaid.nih.gov [niaid.nih.gov]
- 22. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
In Silico Modeling of Antifungal Agent Binding: A Technical Guide to Understanding Fluconazole's Interaction with Lanosterol 14α-Demethylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of the antifungal agent fluconazole to its primary target, lanosterol 14α-demethylase (CYP51). The document details the mechanism of action, experimental protocols for computational analyses, quantitative binding data, and visual representations of key pathways and workflows.
Introduction: The Mechanism of Action of Azole Antifungals
Azole antifungals, such as fluconazole, are a cornerstone in the treatment of fungal infections.[1] Their efficacy stems from the targeted inhibition of a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[1][2] The primary target of azole drugs is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), which catalyzes the rate-limiting step of converting lanosterol to ergosterol.[1][3]
Inhibition of CYP51 leads to the depletion of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.[3] This disruption, coupled with the accumulation of toxic 14α-methylated sterol precursors, results in fungistatic activity, effectively halting fungal growth and replication.[3][4] The selective toxicity of azoles arises from their higher affinity for the fungal CYP51 enzyme compared to its human counterpart.[5]
Ergosterol Biosynthesis Pathway and Azole Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of fluconazole.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of fluconazole on CYP51.
In Silico Methodologies for Studying Protein-Ligand Binding
Computational, or in silico, methods are indispensable tools in modern drug discovery and development. They provide detailed insights into the molecular interactions between a ligand, such as fluconazole, and its protein target. The two primary techniques employed are molecular docking and molecular dynamics (MD) simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site.[6] This technique is instrumental in understanding the binding mode and estimating the binding affinity.
-
Protein Preparation:
-
Ligand Preparation:
-
Grid Generation and Docking:
-
Define the binding site on CYP51, typically centered on the heme cofactor and known interacting residues.[10]
-
Generate a grid box that encompasses the active site.
-
Perform the docking simulation using a program like AutoDock Vina, CDOCKER, or DockThor.[9][12] The program will generate multiple binding poses for fluconazole within the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies (docking scores). The pose with the lowest binding energy is often considered the most favorable.[6]
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between fluconazole and the active site residues using software like Discovery Studio or PyMOL.[13]
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and the nature of the interactions.[14][15]
-
System Setup:
-
Simulation:
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.[15]
-
Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the hydrogen bond network and other non-bonded interactions between fluconazole and CYP51 throughout the simulation.
-
Quantitative Data on Fluconazole-CYP51 Binding
The following tables summarize quantitative data from various in silico and in vitro studies on the binding of fluconazole to CYP51.
Table 1: In Silico Binding Energies of Fluconazole to CYP51
| Study/Software | Binding Energy (kcal/mol) | PDB ID | Reference |
| MzDOCK | -8.1 | Not Specified | [17] |
| AutoDock | -6.69 | Modeled C. albicans SC5314 | [6] |
| AutoDock Vina | -8.1 | Not Specified | [11] |
Table 2: In Vitro Binding Affinities and Inhibitory Concentrations of Fluconazole
| Parameter | Value | Organism | Reference |
| Kd | 74 (± 15) nM | Saccharomyces cerevisiae | [3] |
| Kd | 46.6 (± 10.6) nM | Candida albicans | [3] |
| Kd | 56 (± 4) nM | Candida albicans | [18] |
| IC50 | 0.4 - 0.6 µM | Candida albicans | [19] |
| IC50 | 1.2 - 1.3 µM | Candida albicans | [20] |
Visualization of In Silico Workflows
Virtual Screening Workflow for Antifungal Agents
The diagram below outlines a typical virtual screening workflow to identify novel antifungal candidates targeting CYP51.
Caption: A general workflow for virtual screening of potential antifungal inhibitors.
Conclusion
In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful framework for elucidating the binding mechanisms of antifungal agents like fluconazole. These computational approaches not only rationalize the observed binding affinities but also guide the design of novel, more potent inhibitors. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of antifungal drug development, facilitating a deeper understanding of the molecular interactions that underpin therapeutic efficacy.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico and in vitro evaluation of designed fluconazole analogues as lanosterol 14α-demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 9. jchr.org [jchr.org]
- 10. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 12. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biosynthetic pathway of echinocandin B, a potent antifungal agent and a precursor to the semi-synthetic drug anidulafungin. The content herein is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular mechanisms underpinning the production of this important secondary metabolite.
Introduction to Echinocandin B
Echinocandin B is a lipopeptide antifungal agent produced by the filamentous fungus Aspergillus nidulans and its close relatives like Aspergillus pachycristatus. It belongs to the echinocandin class of antifungals, which are frontline therapies for invasive fungal infections, particularly those caused by Candida species. Their mechanism of action involves the non-competitive inhibition of β-1,3-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This specific targeting of a fungal-specific pathway results in low toxicity to human cells. The complex structure of echinocandin B, featuring a cyclic hexapeptide core and a lipid side chain, is assembled through a sophisticated biosynthetic machinery encoded by a dedicated gene cluster.
The Echinocandin B Biosynthetic Gene Cluster
The biosynthesis of echinocandin B is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). This cluster, often referred to as the ecd or ani cluster, is not entirely contiguous in all producing organisms and is complemented by a separate hty cluster responsible for the synthesis of a non-proteinogenic amino acid precursor.[1][2]
Table 1: Key Genes in the Echinocandin B Biosynthetic Pathway
| Gene | Encoded Protein | Putative Function |
| ecdA (aniA) | Non-ribosomal peptide synthetase (NRPS) | Core enzyme for the assembly of the hexapeptide backbone.[2][3] |
| ecdI (aniI) | Acyl-AMP ligase | Activates and loads the linoleic acid side chain onto the NRPS.[3] |
| ecdG, ecdH, ecdK (aniG, aniH, aniK) | Oxygenases (P450 and Fe(II)/α-KG dependent) | Catalyze the hydroxylation of the amino acid residues in the peptide core.[3] |
| htyA-F | Enzymes for L-homotyrosine biosynthesis | Synthesize the non-proteinogenic amino acid L-homotyrosine.[3] |
| ecdJ (aniJ) | Transcription factor | A crucial global transcriptional activator for the ECB gene cluster. |
| ecdB-F | Various proteins | Not directly essential for ECB biosynthesis. |
The Biosynthetic Pathway of Echinocandin B
The biosynthesis of echinocandin B can be divided into three main stages: initiation with the lipid side chain, elongation of the peptide backbone by the non-ribosomal peptide synthetase (NRPS), and post-assembly modifications.
Initiation: Acylation with Linoleic Acid
The pathway is initiated by the activation of linoleic acid by the acyl-AMP ligase, EcdI. EcdI adenylates linoleic acid and transfers it to the N-terminal thiolation (T) domain of the NRPS, EcdA.
Elongation: The NRPS Assembly Line
The core of the biosynthetic machinery is the large, multi-modular enzyme EcdA. Each module of this NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The amino acids are activated as aminoacyl-adenylates and then tethered to the T domains within each module. Condensation (C) domains catalyze the formation of peptide bonds between the amino acids on adjacent modules. The order of the modules on EcdA dictates the sequence of the hexapeptide core of echinocandin B.
Post-Assembly Modifications and Cyclization
Following the assembly of the linear lipopeptide, it undergoes a series of hydroxylation reactions catalyzed by the oxygenases EcdG, EcdH, and EcdK. These modifications are crucial for the biological activity of the final molecule. The final step is the cyclization of the hexapeptide, which is also believed to be catalyzed by a terminal condensation domain within the EcdA NRPS.
Quantitative Data
The production of echinocandin B is influenced by various factors, including the genetic background of the producing strain and the fermentation conditions.
Table 2: Echinocandin B Production Titers in Different Aspergillus Strains
| Strain | Genetic Modification | Fermentation Condition | Echinocandin B Titer | Reference |
| Aspergillus pachycristatus | Wild-type | Initial liquid fermentation | ~0.19 g/L | |
| Aspergillus pachycristatus | Overexpression of ecdJ | Optimized liquid fermentation | 841 ± 23.11 mg/L | |
| Aspergillus pachycristatus | Overexpression of ecdJ | Solid-state fermentation | 1.5 g/L | |
| Aspergillus nidulans | Wild-type | Standard fermentation | Not specified | |
| Aspergillus nidulans | Engineered strain | 5-L fed-batch fermentation | 1.5 g/L | [4] |
Table 3: Effect of Carbon Source on Echinocandin B Production
| Carbon Source | Echinocandin B Titer (Relative to Mannitol) | Reference |
| Mannitol | 1.0 | [5] |
| Methyl Oleate | ~2.0 | [5] |
Regulatory Networks
The biosynthesis of echinocandin B is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as light, temperature, and nutrient availability.
The Velvet Complex
The Velvet complex, consisting of proteins like VeA, VelB, and LaeA, is a key global regulator of secondary metabolism in Aspergillus species.[1] This complex is known to be responsive to light and temperature, and it coordinates secondary metabolism with fungal development. Deletion of veA or laeA has been shown to significantly impact the production of various secondary metabolites, and their regulatory role extends to the echinocandin B gene cluster.
MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial for sensing and responding to extracellular stimuli. In Aspergillus, MAPK pathways are involved in regulating cell wall integrity, stress responses, and secondary metabolism. It is likely that these pathways play a role in modulating the expression of the echinocandin B gene cluster in response to environmental stresses.
Calcium Signaling
Calcium signaling is another critical regulatory network in fungi, influencing a wide range of cellular processes, including growth, development, and stress responses. Calcineurin, a calcium-dependent phosphatase, and its downstream transcription factor CrzA are key components of this pathway. There is evidence that calcium signaling can impact the expression of secondary metabolite gene clusters in Aspergillus.
Experimental Protocols
Gene Deletion in Aspergillus via Homologous Recombination
This protocol outlines a general method for deleting a target gene in Aspergillus species, which is a crucial technique for functionally characterizing genes in the echinocandin B biosynthetic pathway.
Materials:
-
Aspergillus recipient strain (e.g., a pyrG mutant for auxotrophic selection)
-
Plasmid vector for constructing the deletion cassette
-
Restriction enzymes
-
DNA ligase
-
PCR reagents
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution
-
Selective and non-selective regeneration media
Procedure:
-
Construct the Deletion Cassette:
-
Amplify the 5' and 3' flanking regions (homology arms) of the target gene from genomic DNA using PCR.
-
Clone the homology arms into a plasmid vector, flanking a selectable marker gene (e.g., pyrG).
-
Verify the construct by restriction digestion and sequencing.
-
-
Prepare Aspergillus Protoplasts:
-
Grow the recipient Aspergillus strain in liquid medium.
-
Harvest the mycelia and wash with an osmotic stabilizer solution.
-
Incubate the mycelia with the protoplasting enzyme solution until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
-
Protoplast Transformation:
-
Mix the protoplasts with the deletion cassette DNA.
-
Add PEG-CaCl₂ solution and incubate to facilitate DNA uptake.
-
Plate the transformed protoplasts on selective regeneration medium.
-
-
Screen for Transformants:
-
Isolate colonies that grow on the selective medium.
-
Confirm the gene deletion by PCR and Southern blot analysis.
-
ATP-PPi Exchange Assay for Adenylation Domain Specificity
This assay is used to determine the amino acid substrate specificity of the adenylation (A) domains within the EcdA NRPS.
Materials:
-
Purified A-domain protein
-
ATP
-
[³²P]Pyrophosphate (PPi)
-
Amino acid substrates
-
Reaction buffer (containing MgCl₂)
-
Activated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, the amino acid substrate, and the purified A-domain protein.
-
Initiate the reaction by adding [³²P]PPi.
-
-
Incubate:
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Stop the Reaction and Adsorb ATP:
-
Stop the reaction by adding a solution of activated charcoal, which will bind the ATP (and any newly formed [³²P]ATP).
-
-
Wash:
-
Wash the charcoal pellet multiple times to remove unincorporated [³²P]PPi.
-
-
Measure Radioactivity:
-
Resuspend the charcoal pellet in scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the A-domain's activity with the tested amino acid.
-
HPLC Analysis of Echinocandin B
This protocol provides a general framework for the quantification of echinocandin B from fermentation broths.
Materials:
-
Fermentation broth sample
-
Echinocandin B standard
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)
-
UV detector
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample and the echinocandin B standard onto the HPLC system.
-
Run a gradient or isocratic elution program to separate the components.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification:
-
Identify the echinocandin B peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of echinocandin B in the sample by comparing the peak area to a standard curve generated from known concentrations of the echinocandin B standard.
-
Conclusion
The biosynthetic pathway of echinocandin B is a complex and highly regulated process involving a dedicated set of genes and enzymes. A thorough understanding of this pathway, from the molecular genetics to the biochemical and regulatory aspects, is crucial for the rational design of strain improvement strategies and for the bioengineering of novel antifungal compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this important biosynthetic pathway.
References
- 1. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutual independence of alkaline- and calcium-mediated signalling in Aspergillus fumigatus refutes the existence of a conserved druggable signalling nexus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Antifungal Landscape: A Technical Guide to the Spectrum of Activity of Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectrum of activity of the broad-spectrum antifungal agent, Amphotericin B. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of its mechanism of action.
Introduction to Amphotericin B
Amphotericin B is a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus. For decades, it has remained a cornerstone in the treatment of life-threatening systemic fungal infections due to its broad spectrum of activity and a low incidence of acquired resistance.[1][2] Its fungicidal or fungistatic action is dependent on the concentration achieved in body fluids and the susceptibility of the specific fungal pathogen.[3]
Spectrum of Activity: Quantitative Data
The in vitro activity of Amphotericin B against a wide array of clinically relevant fungal pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Activity Against Candida Species
Amphotericin B generally demonstrates potent activity against most Candida species, although some species may exhibit higher MICs.
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | 0.25 - 2 | 0.5 - 1 | 1 - 2 |
| Candida parapsilosis | 0.125 - 1 | 0.5 | 1 |
| Candida tropicalis | 0.0625 - 4 | - | - |
| Candida krusei | - | 0.19 | 0.38 |
Data compiled from multiple sources.[4][5][6]
Activity Against Aspergillus Species
The susceptibility of Aspergillus species to Amphotericin B can vary, with some species demonstrating intrinsic resistance.
| Aspergillus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | ≤1 - 2 | 2 | 2 |
| Aspergillus flavus | - | 2 | 2 |
| Aspergillus niger | - | 1 | 2 |
| Aspergillus terreus | 0.5 - ≥8 | 2 | 4 |
Data compiled from multiple sources.[7][8]
Activity Against Endemic Dimorphic Fungi
Amphotericin B is a primary therapeutic option for infections caused by endemic dimorphic fungi.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Blastomyces dermatitidis | - | - | 0.5 - 1 |
| Coccidioides immitis/posadasii | >16 | - | 1 |
| Histoplasma capsulatum | - | - | 0.5 - 1 |
Data compiled from multiple sources.[3][9]
Experimental Protocols for Antifungal Susceptibility Testing
The determination of in vitro antifungal susceptibility is crucial for guiding therapeutic decisions and for the surveillance of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized reference methods for broth dilution antifungal susceptibility testing of yeasts and molds.
CLSI M27-A3 Broth Microdilution Method for Yeasts
The CLSI M27-A3 document provides a reference method for the susceptibility testing of yeasts, including Candida spp. and Cryptococcus neoformans.[10][11]
Key Methodological Steps:
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.[12]
-
Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Test Procedure: Serial twofold dilutions of Amphotericin B are prepared in 96-well microdilution plates. Each well is then inoculated with the standardized yeast suspension.
-
Incubation: The microdilution plates are incubated at 35°C.
-
Reading of Results: The MIC is determined after 24 hours of incubation as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.[13]
EUCAST E.DEF 7.3.2 Method for Yeasts
The EUCAST definitive document E.DEF 7.3.2 outlines the methodology for determining the MIC of antifungal agents against yeasts.[1][14]
Key Methodological Steps:
-
Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Preparation: A suspension of yeast cells is prepared from a fresh culture and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum size of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Test Procedure: The test is performed in 96-well, flat-bottomed microdilution plates containing serial dilutions of the antifungal agent.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a 50% reduction in growth compared to the drug-free control well, typically read using a spectrophotometer.
Workflow for Antifungal Susceptibility Testing.
Mechanism of Action: Signaling Pathways and Molecular Interactions
Amphotericin B exerts its antifungal effect primarily by targeting ergosterol, the principal sterol in the fungal cell membrane.[2][3] This interaction leads to a cascade of events culminating in fungal cell death.
The primary mechanism involves the formation of transmembrane channels or pores. Amphotericin B molecules bind to ergosterol, creating aggregates that disrupt the integrity of the cell membrane. This leads to an increase in membrane permeability, allowing the leakage of essential intracellular ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-).[5] The resulting ionic imbalance disrupts cellular homeostasis and leads to cell death.
In addition to pore formation, Amphotericin B can also cause oxidative damage to fungal cells.[2] The accumulation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis.
References
- 1. scribd.com [scribd.com]
- 2. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]
- 3. In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jidc.org [jidc.org]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mjpath.org.my [mjpath.org.my]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activities of voriconazole, itraconazole, and amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
Technical Guide: Preliminary Cytotoxicity Screening of Antifungal Agent 2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the preliminary in vitro cytotoxicity screening of a novel investigational compound, "Antifungal Agent 2." The guide details the experimental protocols for key cytotoxicity assays, presents the resulting quantitative data in a structured format, and illustrates the underlying cellular pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers engaged in the early-stage evaluation of antifungal drug candidates.
Introduction
The development of new antifungal agents is a critical area of research, driven by the rise of invasive fungal infections and the emergence of drug-resistant strains. A crucial step in the preclinical evaluation of any new antifungal candidate is the assessment of its cytotoxic potential against mammalian cells. This preliminary screening provides essential information regarding the compound's safety profile and therapeutic index. Early identification of cytotoxic liabilities allows for informed decisions on whether to proceed with further development, optimize the compound's structure to mitigate toxicity, or terminate the program.
This guide outlines the standard operating procedures and resulting data from the initial cytotoxicity assessment of this compound. The core assays employed include the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and the Caspase-Glo 3/7 assay to quantify apoptosis induction.
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments are provided below. These protocols are foundational for ensuring the reproducibility and accuracy of the cytotoxicity assessment.
Cell Culture
Human cell lines, such as the human embryonic kidney cell line (HEK293) and the human liver carcinoma cell line (HepG2), were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all assays, cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours prior to treatment.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4]
Protocol:
-
After a 24-hour incubation with varying concentrations of this compound, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.[4][5]
-
The plate was incubated for an additional 4 hours at 37°C to allow for formazan crystal formation.[5]
-
The culture medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[4]
-
The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
The absorbance was measured at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm was used to correct for background absorbance.[3][6]
-
Cell viability was expressed as a percentage relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised plasma membrane integrity.[8][9]
Protocol:
-
Cells were treated with various concentrations of this compound for 24 hours.
-
Controls included: untreated cells (spontaneous LDH release), and cells treated with a lysis buffer to induce 100% cell death (maximum LDH release).[6]
-
After incubation, the 96-well plate was centrifuged at 1500 rpm for 5 minutes.[7][10]
-
50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.[10]
-
50 µL of the LDH assay reagent was added to each well containing the supernatant.[6][7]
-
The plate was incubated at room temperature for 30 minutes, protected from light.[7]
-
The reaction was stopped by adding 50 µL of a stop solution.[6]
-
The absorbance was measured at 490 nm using a microplate reader.[6]
-
Percent cytotoxicity was calculated using the formula: (% Cytotoxicity) = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway.[11][12] The assay utilizes a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.[11][13]
Protocol:
-
Cells were treated with this compound for the desired exposure period (e.g., 6, 12, or 24 hours).
-
The 96-well plate and the Caspase-Glo® 3/7 Reagent were allowed to equilibrate to room temperature.[11][13]
-
100 µL of the Caspase-Glo® 3/7 Reagent was added to each well.[11]
-
The contents were mixed gently on a plate shaker for 2 minutes.
-
The plate was incubated at room temperature for 1 hour to allow for signal stabilization.[12]
-
Luminescence was measured using a microplate luminometer.
-
Data is typically presented as relative luminescence units (RLU) or as a fold change over the untreated control.
Data Presentation: Cytotoxicity Profile of this compound
The following tables summarize the quantitative data obtained from the preliminary cytotoxicity screening of this compound against HEK293 and HepG2 cell lines.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Mean % Viability (HEK293) ± SD | Mean % Viability (HepG2) ± SD |
| 0 (Control) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 1 | 98.2 ± 5.2 | 99.1 ± 4.8 |
| 5 | 95.6 ± 4.9 | 97.3 ± 5.5 |
| 10 | 88.4 ± 6.1 | 92.1 ± 6.3 |
| 25 | 70.1 ± 7.3 | 75.8 ± 7.0 |
| 50 | 51.3 ± 6.8 | 58.0 ± 6.5 |
| 100 | 25.7 ± 5.9 | 30.4 ± 5.7 |
| IC₅₀ (µM) | 50.8 | 59.2 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Membrane Integrity Assessment via LDH Release
| Concentration (µM) | Mean % Cytotoxicity (HEK293) ± SD | Mean % Cytotoxicity (HepG2) ± SD |
| 0 (Control) | 2.1 ± 0.8 | 1.9 ± 0.6 |
| 10 | 4.5 ± 1.1 | 3.8 ± 0.9 |
| 25 | 15.2 ± 2.5 | 12.7 ± 2.1 |
| 50 | 35.8 ± 4.1 | 31.5 ± 3.8 |
| 100 | 68.4 ± 5.6 | 62.9 ± 5.2 |
| Lysis Control | 100.0 ± 3.2 | 100.0 ± 3.5 |
% Cytotoxicity is relative to the maximum LDH release control.
Table 3: Apoptosis Induction via Caspase-3/7 Activity
| Concentration (µM) | Mean Caspase-3/7 Activity (Fold Change over Control) - HEK293 | Mean Caspase-3/7 Activity (Fold Change over Control) - HepG2 |
| 0 (Control) | 1.0 | 1.0 |
| 10 | 1.8 | 1.6 |
| 25 | 3.5 | 3.1 |
| 50 | 5.2 | 4.8 |
| 100 | 4.1 | 3.9 |
Fold change is calculated relative to the untreated control cells. The decrease in caspase activity at 100 µM may suggest a shift towards necrotic cell death at high concentrations.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide a visual representation of the experimental processes and biological pathways relevant to this study.
Caption: High-level workflow for the in vitro preliminary cytotoxicity screening of this compound.
Caption: Mechanism of the MTT assay for determining cell viability.
Caption: Principle of the LDH assay for measuring cytotoxicity via membrane damage.
Caption: Simplified diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.[14][15]
Discussion and Conclusion
The preliminary cytotoxicity screening of this compound reveals a dose-dependent effect on the viability of both HEK293 and HepG2 mammalian cell lines. The calculated IC₅₀ values of 50.8 µM and 59.2 µM for HEK293 and HepG2 cells, respectively, provide an initial benchmark for the compound's toxicity threshold.
The results from the LDH assay correlate with the MTT data, showing a significant increase in cytotoxicity at concentrations of 25 µM and above. This indicates that at higher concentrations, this compound induces damage to the cell membrane, leading to necrosis.[6][7]
Furthermore, the Caspase-Glo 3/7 assay demonstrates a marked increase in the activity of effector caspases 3 and 7, peaking at a concentration of 50 µM. This strongly suggests that apoptosis is a primary mechanism of cell death induced by this compound at moderate concentrations.[11][12] The observed decrease in caspase activity at the highest concentration (100 µM) may imply a mechanistic shift towards overwhelming necrosis, a common phenomenon with cytotoxic compounds at high doses.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Natural product origins of Antifungal agent 2
An in-depth analysis of the natural product origins of a specific compound, designated "Antifungal agent 2," requires a precise identification of this agent. The current designation is a generic placeholder and does not correspond to a recognized scientific name for a specific antifungal compound. To provide a comprehensive technical guide that meets the detailed requirements of the request—including quantitative data, experimental protocols, and signaling pathway diagrams—it is imperative to first specify the exact chemical entity referred to as "this compound."
Without a definitive identification, it is not feasible to conduct a targeted literature search to gather the necessary data on its natural source, biosynthetic pathways, and associated experimental methodologies. Scientific databases and literature are indexed by specific compound names (e.g., Amphotericin B, Caspofungin, Griseofulvin) or systematic chemical identifiers.
Researchers, scientists, and drug development professionals are encouraged to provide the specific name of the antifungal agent of interest. Once the compound is identified, a thorough and accurate guide can be compiled, adhering to all the specified requirements for data presentation, protocol documentation, and visualization.
Physicochemical Characterization of Antifungal Agent 2 (Fluconazole)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and mechanism of action of the antifungal agent Fluconazole, referred to herein as "Antifungal agent 2." This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and formulation.
Physicochemical Properties
Fluconazole is a white crystalline powder.[1][2] It is a synthetic triazole antifungal agent, chemically described as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.[1] The structural and physicochemical properties of Fluconazole are summarized in the tables below.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [1] |
| Molecular Weight | 306.27 g/mol | [1] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 138-140 °C | [1] |
| pKa | 1.76 | [1][3] |
| LogP | 0.5 | [1] |
| Solvent | Solubility | References |
| Water | Slightly soluble | [1][4] |
| Ethanol | Soluble (~20 mg/mL) | [5][6] |
| Methanol | Freely soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~33 mg/mL) | [5][6] |
| Dimethylformamide (DMF) | Soluble (~16 mg/mL) | [5][6] |
| PBS (pH 7.2) | ~0.2 mg/mL | [5][6] |
Experimental Protocols
Detailed methodologies for the characterization of Fluconazole are provided below. These protocols are foundational for quality control, formulation development, and pharmacokinetic studies.
This method is suitable for the determination of Fluconazole in bulk drug substance and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v).[8] The exact ratio may be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient.
-
Standard Preparation: Accurately weigh and dissolve Fluconazole reference standard in the mobile phase to obtain a known concentration (e.g., 40 µg/mL).[10]
-
Sample Preparation: For capsule formulations, the contents of multiple capsules are pooled and powdered. An accurately weighed portion of the powder equivalent to a known amount of Fluconazole is dissolved in the mobile phase, sonicated, and diluted to the final concentration.[10] All solutions should be filtered through a 0.45 µm filter prior to injection.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The concentration of Fluconazole in the sample is determined by comparing its peak area to that of the standard.
This method is designed for the sensitive quantification of Fluconazole in biological matrices such as human plasma.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[11][12]
-
Column: Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm.[11]
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).[11]
-
Flow Rate: 0.45 mL/min.[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Precipitate proteins by adding methanol, followed by vortexing and centrifugation.[11]
-
Inject the supernatant into the LC-MS/MS system.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Fluconazole.
DSC is used to characterize the thermal properties of Fluconazole, such as its melting point and polymorphism.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Preparation: Accurately weigh 2-5 mg of Fluconazole into an aluminum pan and seal it.
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Temperature Range: Typically from ambient temperature to above the melting point (e.g., 25 °C to 200 °C).
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min.
-
Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. For anhydrous Form I of Fluconazole, a single melting endotherm is observed around 139.2 °C.[14][15] Different polymorphic forms will exhibit different thermal profiles.[14][16]
Mandatory Visualizations
Caption: Workflow for Fluconazole quantification in plasma by LC-MS/MS.
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[17][18][19] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[20][21] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, which disrupts the membrane structure and function, ultimately leading to the cessation of fungal growth.[18][20]
Caption: Fluconazole inhibits lanosterol 14-α-demethylase in the ergosterol pathway.
References
- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tradeindia.com [tradeindia.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. FLUCONAZOLE USP - PCCA [pccarx.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Solid-state characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects - Online Biology Notes [onlinebiologynotes.com]
- 19. droracle.ai [droracle.ai]
- 20. mdpi.com [mdpi.com]
- 21. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
An In-depth Technical Guide to the Identification of Novel Antifungal Drug Targets
Audience: Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health threat.[1][2] The existing antifungal arsenal is limited to a few classes of drugs, primarily targeting the fungal cell membrane and cell wall, which underscores the urgent need for new therapeutic agents with novel mechanisms of action.[2][3][4][5] This guide provides a comprehensive overview of promising novel antifungal drug targets, methodologies for their identification and validation, and quantitative data on emerging drug candidates.
Key Target Areas for Antifungal Drug Discovery
The ideal antifungal target should be essential for fungal survival or virulence and be absent or sufficiently different from its homolog in human hosts to minimize toxicity.[6]
The fungal cell wall, a structure absent in mammalian cells, is a prime target for selective antifungal therapy.[3][7][8] It is a dynamic structure composed of polysaccharides like β-glucans, chitin, and mannoproteins.[9]
-
β-(1,3)-D-Glucan Synthase: This enzyme is the target of the echinocandin class of drugs (e.g., caspofungin).[10][11] New agents like Ibrexafungerp, which also inhibits glucan synthase, show potent activity against resistant pathogens.[12]
-
Chitin Synthase (CHS): Chitin is a critical structural component of the cell wall, and its inhibition leads to osmotic instability.[11] Nikkomycins are competitive inhibitors of CHS, and while not yet in wide clinical use, they show promise, particularly in combination therapies.[11][12]
-
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: GPI anchors are essential for attaching many proteins to the cell wall. The enzyme Gwt1 in this pathway is the target of Fosmanogepix (prodrug of APX001A), a novel agent with broad-spectrum activity, including against multidrug-resistant species like Candida auris.[12][13]
Ergosterol Biosynthesis: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals.[14] The pathway for its synthesis has been a successful target for decades.[15] Azoles, the most widely used antifungal class, inhibit the enzyme lanosterol 14α-demethylase (encoded by ERG11 or CYP51).[15][16] However, resistance is a major issue. Research is now focused on other essential enzymes in the pathway, such as sterol C24-methyltransferase (Erg6p), as potential new targets to overcome resistance.[14]
Sphingolipid Biosynthesis: Fungal sphingolipids are structurally distinct from those in mammals, presenting another attractive target.[17][18] A key difference is the final step in the synthesis of the major sphingolipid: fungi produce inositol phosphorylceramide (IPC), while mammals produce sphingomyelin. The enzyme responsible for IPC synthesis, inositol phosphorylceramide (IPC) synthase , is essential in fungi but absent in humans, making it an excellent candidate for selective inhibition.[17][19][20] Natural products like Aureobasidin A have been shown to be potent inhibitors of IPC synthase.[13][20]
Targeting conserved signaling pathways that regulate fungal virulence, stress response, and morphogenesis is a promising strategy.
Calcium-Calcineurin Signaling: The calcineurin pathway is a calcium-activated signaling cascade crucial for fungal growth, virulence, and drug resistance.[21][22][23] It is the target of immunosuppressive drugs like tacrolimus (FK506) and cyclosporine A.[4][21] While these drugs have antifungal activity, their use is limited by their potent effects on the human immune system.[4][24] The development of fungal-specific calcineurin or FKBP12 (the drug-binding immunophilin) inhibitors is a key research goal.[21][24]
High-Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade essential for adaptation to environmental stresses like osmotic shock and oxidative stress.[2] It plays a critical role in the virulence of many fungal pathogens.[25] Importantly, the upstream sensors of this pathway, known as two-component systems, are conserved in fungi but not found in mammals, making them highly specific targets.[2][6]
-
Heat Shock Protein 90 (Hsp90): This molecular chaperone helps fungi withstand cellular stress and enables the evolution of drug resistance.[4][26] Inhibiting Hsp90 can render resistant fungi susceptible to existing drugs like azoles.[4]
-
Mitochondrial Function: Fungal mitochondria contain potential targets not present in mammals, such as Type II NADH dehydrogenases.[26] The drug T-2307, for example, selectively targets fungal mitochondria, leading to a loss of membrane potential.[10]
-
Protein Synthesis: Fungal-specific components of the protein synthesis machinery, such as N-myristoyltransferase, are being explored as potential targets.[8]
Quantitative Data on Emerging Antifungal Candidates
The following tables summarize the in vitro activity of several novel antifungal compounds against key fungal pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits visible growth, while IC₅₀ is the concentration that inhibits a specific target or process by 50%. Lower values indicate higher potency.
Table 1: In Vitro Activity of Novel Antifungals Targeting Fungal-Specific Processes
| Compound | Target/Mechanism | Pathogen | MIC Range (µg/mL) | Citation |
|---|---|---|---|---|
| APX001A | Gwt1 (GPI anchor biosynthesis) | Candida auris | 0.015 - 0.12 | [13] |
| Candida glabrata (echinocandin-resistant) | 0.03 - 0.25 | [13] | ||
| Aspergillus fumigatus | 0.03 - 0.12 | [13] | ||
| Turbinmicin | Sec14 (Golgi function) | Candida albicans | 0.25 - 1 | [13] |
| Candida auris | 0.06 - 0.5 | [13] | ||
| Aspergillus fumigatus | 0.5 - 2 | [13] |
| Olorofim | Dihydroorotate dehydrogenase (pyrimidine synthesis) | Aspergillus fumigatus | 0.008 - 0.06 |[13] |
Table 2: In Vitro Activity of Repurposed/Other Novel Agents
| Compound | Target/Mechanism | Pathogen | MIC Range (µg/mL) | Citation |
|---|---|---|---|---|
| AR-12 | Acetyl-CoA synthetase | Candida spp., Cryptococcus neoformans | 2 - 4 | [10] |
| Fusarium, Mucor | 2 - 4 | [10] | ||
| T-2307 | Fungal Mitochondria | Candida spp., Cryptococcus neoformans | 0.002 - 0.031 | [10] |
| | | Aspergillus spp. | 0.004 - 0.016 |[10] |
Technical Appendix: Methodologies & Workflows
A. Workflow for Target Identification and Validation
The discovery of a new antifungal drug target follows a logical pipeline from initial discovery to preclinical validation. This process integrates computational, genetic, and biochemical approaches.
B. Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts) and is used to determine the in vitro activity of a potential antifungal compound.[27]
Materials:
-
Test compound, solubilized (e.g., in DMSO).
-
Fungal isolate (e.g., Candida albicans).
-
Sterile 96-well flat-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Spectrophotometer or plate reader.
-
Sterile saline or PBS.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of the test compound in the 96-well plate using RPMI medium. Typically, 100 µL of medium is added to wells 2-12. Add 200 µL of the highest drug concentration to well 1. Serially transfer 100 µL from well 1 to 2, and so on, discarding the final 100 µL from well 11. Well 12 serves as a drug-free growth control.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well (wells 1-12). This brings the final volume to 200 µL and halves the drug concentration in each well.
-
Include a sterility control well (medium only) and a growth control well (medium + inoculum, no drug).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
This chemical-genomic assay identifies the likely target of a compound by exploiting the fact that a yeast strain heterozygous for the gene encoding the drug target will be hypersensitive to that drug.[27][28]
Materials:
-
A library of heterozygous deletion mutants of an appropriate yeast species (e.g., Saccharomyces cerevisiae or Candida albicans). Each strain has one of two copies of a non-essential gene deleted.
-
Test compound.
-
Growth medium (liquid or solid).
-
Robotic pinning tools and high-density plate readers (for high-throughput format).
Procedure:
-
Library Preparation:
-
Array the heterozygous deletion library onto high-density agar plates (e.g., 1536-format).
-
-
Compound Treatment:
-
Prepare two sets of plates: one with standard growth medium (control) and one with medium containing a sub-lethal concentration of the test compound. The concentration should be sufficient to inhibit growth by ~20-30% to allow for the detection of hypersensitivity.
-
-
Screening:
-
Using a robotic pinning tool, replicate the library from the source plate to both the control and drug-containing plates.
-
Incubate the plates for 24-72 hours.
-
-
Data Acquisition and Analysis:
-
Scan the plates to acquire digital images.
-
Use software to measure the colony size for each mutant on both control and drug plates.
-
Calculate a sensitivity score for each mutant. Strains that show significantly reduced growth on the drug plate compared to the control plate are considered "hits."
-
-
Target Identification:
-
The gene that is heterozygous in the most sensitive mutant(s) is the putative target of the compound. For example, if the ERG11/Δerg11 strain is the most sensitive hit, the compound is presumed to target Erg11p.[27]
-
This protocol outlines a general method to measure the concentration of a compound required to inhibit the activity of a purified target enzyme by 50%.
Materials:
-
Purified target enzyme.
-
Enzyme-specific substrate.
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).
-
Test compound at various concentrations.
-
96- or 384-well assay plates (e.g., UV-transparent or opaque, depending on the detection method).
-
A plate reader capable of detecting the reaction output (e.g., absorbance, fluorescence, luminescence).
Procedure:
-
Assay Setup:
-
In each well of the microplate, add the assay buffer.
-
Add the test compound in a serial dilution format. Include control wells with vehicle (e.g., DMSO) for 100% enzyme activity and wells with no enzyme for background control.
-
Add a fixed concentration of the purified enzyme to each well (except the background control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously (e.g., using a multichannel pipette or injector).
-
-
Signal Detection:
-
Measure the reaction product over time (kinetic assay) or at a single endpoint after a fixed duration. The method of detection depends on the substrate (e.g., a chromogenic substrate produces a colored product measured by absorbance; a fluorogenic substrate produces a fluorescent product).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic function) to calculate the IC₅₀ value.
-
References
- 1. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fungal cell wall inhibitors: emphasis on clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. brainkart.com [brainkart.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 13. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 14. Changes in Ergosterol Biosynthesis Alter the Response to Cycloheximide, 4-Nitroquinoline-N-Oxide, Weak Organic Acids, and Virulence in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Antifungals targeted to sphingolipid synthesis: focus on inositol phosphorylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingolipid synthesis as a target for antifungal drugs. Complementation of the inositol phosphorylceramide synthase defect in a mutant strain of Saccharomyces cerevisiae by the AUR1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. The high-osmolarity glycerol (HOG) pathway in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Emerging Antifungal Targets and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antifungal Agent Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-kill curve assays are a cornerstone in the preclinical evaluation of antifungal agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of fungal killing over time, offering a dynamic view of an antifungal agent's activity that static assays like minimum inhibitory concentration (MIC) cannot provide. This information is invaluable for characterizing an agent as fungicidal or fungistatic and for understanding concentration-dependent killing kinetics. This application note provides a detailed methodology for performing antifungal time-kill curve assays, data interpretation, and presentation.
Core Concepts
The primary objective of a time-kill assay is to quantify the change in the number of viable fungal cells, measured in colony-forming units per milliliter (CFU/mL), after exposure to an antifungal agent over a specified period. The results are typically plotted as the log10 CFU/mL versus time.
Key definitions in the context of time-kill assays include:
-
Fungicidal Activity: Typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[1][2]
-
Fungistatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, where fungal growth is inhibited but the cells are not killed.[3]
-
Synergy: A ≥2-log10 decrease in CFU/mL by a combination of agents compared to the most active single agent.[3]
Experimental Protocol: Time-Kill Curve Assay
This protocol is a synthesized methodology based on established practices and recommendations for testing yeast, such as Candida species.[3][4][5]
1. Materials
-
Fungal Isolate: A well-characterized strain of the fungus to be tested (e.g., Candida albicans).
-
Antifungal Agent: The investigational compound and any relevant comparator drugs.
-
Growth Medium: RPMI 1640 medium buffered to pH 7.0 with morpholinepropanesulfonic acid (MOPS) is commonly recommended.[3][5]
-
Plates: Sterile 96-well microtiter plates or sterile culture tubes.
-
Incubator: Capable of maintaining 35°C with or without agitation.[3][5]
-
Spectrophotometer or McFarland Standards: For inoculum preparation.
-
Sterile Saline or Phosphate-Buffered Saline (PBS): For dilutions.
-
Agar Plates: Sabouraud Dextrose Agar (SDA) or other suitable agar for CFU enumeration.
-
Pipettes and Sterile Tips
-
Vortex Mixer
2. Inoculum Preparation
-
From a fresh 24-hour culture on an SDA plate, pick 3-5 colonies.
-
Suspend the colonies in sterile saline or water.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for Candida spp.).[6][7]
-
Perform a 1:10 dilution of this suspension in the test medium (e.g., RPMI 1640) to achieve a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[3][5] While a range of 10^4 to 10^6 CFU/mL can be used, 10^5 CFU/mL is often recommended to balance the detection of both fungistatic and fungicidal activity.[3]
3. Assay Setup
-
Prepare serial dilutions of the antifungal agent(s) in the test medium at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC).[8][9]
-
Dispense the antifungal dilutions into sterile tubes or microplate wells.
-
Include a growth control tube/well containing only the medium and the fungal inoculum, and a sterility control tube/well with only the medium.
-
Add the prepared fungal inoculum to each test and growth control tube/well to achieve the final desired starting concentration of ~10^5 CFU/mL.
-
Incubate all tubes/plates at 35°C, typically with agitation to ensure uniform exposure to the drug and prevent cell clumping.[3]
4. Sampling and Viability Counting
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each tube/well.[3][8]
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.[5][7]
-
Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL.
5. Antifungal Carryover Evaluation
It is crucial to ensure that the residual antifungal agent transferred during plating does not inhibit the growth of the fungi on the agar plate, leading to falsely low colony counts.[3][4]
-
Method: A common method to assess carryover is to compare colony counts from direct plating of different volumes (e.g., 10, 30, 100 µL) and membrane filtration of a sample.[3][4][5]
-
Procedure: At the highest drug concentration, after a short incubation, plate the samples using the different methods. If direct plating of a smaller volume or membrane filtration yields significantly higher counts (>25% difference) than direct plating of a larger volume, carryover is present.[3][4]
-
Mitigation: If significant carryover is detected, methods like membrane filtration or further dilution of the sample before plating should be employed.[4]
Data Presentation and Analysis
Quantitative data from time-kill assays should be summarized for clarity and ease of comparison.
Table 1: Summary of Time-Kill Assay Parameters
| Parameter | Description | Recommended Value/Range |
| Fungal Species | The specific fungal strain used in the assay. | e.g., Candida albicans ATCC 90028 |
| Growth Medium | The broth used for the assay. | RPMI 1640 with MOPS, pH 7.0[3][5] |
| Starting Inoculum | The initial concentration of fungal cells. | 1 x 10^5 to 5 x 10^5 CFU/mL[3] |
| Incubation Temperature | The temperature at which the assay is conducted. | 35°C[3][5] |
| Agitation | Shaking or static incubation. | Agitation is recommended.[3] |
| Antifungal Concentrations | Concentrations of the drug tested, often relative to the MIC. | e.g., 0.25x, 1x, 4x, 16x MIC[8][10] |
| Sampling Time Points | The times at which samples are taken for CFU counting. | 0, 2, 4, 6, 8, 12, 24, 48 hours[3][8] |
| Assay Duration | The total length of the experiment. | At least 24 hours.[3] |
Table 2: Example of Time-Kill Assay Results (log10 CFU/mL)
| Time (hours) | Growth Control | Antifungal A (1x MIC) | Antifungal A (4x MIC) | Antifungal B (4x MIC) |
| 0 | 5.02 | 5.01 | 5.03 | 5.00 |
| 2 | 5.35 | 5.10 | 4.55 | 5.05 |
| 4 | 5.98 | 5.21 | 3.89 | 5.15 |
| 6 | 6.55 | 5.30 | 3.12 | 5.25 |
| 12 | 7.89 | 5.45 | <2.0 (LOD) | 5.40 |
| 24 | 8.50 | 5.60 | <2.0 (LOD) | 5.58 |
| 48 | 8.52 | 5.65 | <2.0 (LOD) | 5.61 |
LOD: Limit of Detection
The primary visualization for this assay is the time-kill curve itself, where the mean log10 CFU/mL is plotted against time for each antifungal concentration and the growth control.
Diagrams
Caption: Experimental workflow for the antifungal time-kill curve assay.
Conclusion
The antifungal time-kill curve assay is a powerful method for characterizing the activity of novel and existing antifungal agents. Standardization of key parameters such as inoculum density, growth medium, and incubation conditions is critical for generating reproducible and comparable data.[3][4][5] The detailed protocol and data presentation guidelines provided in this application note aim to assist researchers in the robust implementation and interpretation of these essential assays in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing Antifungal Agent 2 Against Candida auris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida auris is an emerging multidrug-resistant fungal pathogen of significant global health concern.[1][2] Its propensity for causing healthcare-associated outbreaks and its intrinsic or rapidly acquired resistance to multiple classes of antifungal drugs necessitate the development of novel therapeutic agents.[3][4] This document provides a detailed protocol for the in vitro evaluation of a novel compound, "Antifungal agent 2," against C. auris. The described methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[5][6][7][8][9][10]
The protocols herein cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics of this compound. Understanding these parameters is crucial for assessing the antifungal potential of a new agent and for informing further preclinical and clinical development. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for this compound, targeting key resistance pathways in C. auris.
Data Presentation
Table 1: In Vitro Susceptibility of Candida auris to this compound
| Parameter | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| MIC Range | 0.125 - 2 | 32 - >64 | 0.5 - 4 |
| MIC₅₀ | 0.5 | 64 | 1 |
| MIC₉₀ | 1 | >64 | 2 |
| MFC Range | 0.5 - 8 | >64 | 1 - 8 |
| MFC₅₀ | 1 | >64 | 2 |
| MFC₉₀ | 4 | >64 | 4 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. MFC₅₀ and MFC₉₀ represent the minimum fungicidal concentrations required to kill 50% and 90% of the tested isolates, respectively.
Table 2: Time-Kill Kinetics of this compound against Candida auris
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound at 1x MIC (log₁₀ CFU/mL) | This compound at 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 |
| 4 | 5.8 | 4.5 | 3.8 |
| 8 | 6.5 | 4.0 | 2.9 |
| 12 | 7.2 | 3.5 | <2.0 (Limit of Detection) |
| 24 | 8.0 | 3.2 | <2.0 (Limit of Detection) |
Fungicidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27-A3 guidelines.[10][12][13][14]
a. Materials:
-
Candida auris isolates
-
This compound stock solution
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sabouraud Dextrose Agar (SDA) plates
b. Inoculum Preparation:
-
Subculture C. auris on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
c. Plate Preparation and Incubation:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared C. auris inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24 hours.
d. Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 490 nm.
Determination of Minimum Fungicidal Concentration (MFC)
a. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 48 hours.
b. Endpoint Determination:
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Assay
This protocol evaluates the rate at which an antifungal agent kills a fungal population.[11][15][16][17]
a. Materials:
-
Candida auris isolate
-
This compound
-
RPMI 1640 medium
-
Sterile flasks or tubes
-
SDA plates
b. Procedure:
-
Prepare a C. auris suspension in RPMI 1640 medium with a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare separate flasks containing:
-
Growth control (no drug)
-
This compound at 1x MIC
-
This compound at 4x MIC
-
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.
-
Incubate the plates at 35°C for 48 hours and count the colonies to determine the CFU/mL.
c. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
Visualizations
Caption: Workflow for in vitro testing of this compound against C. auris.
Caption: Hypothetical mechanism of this compound targeting key signaling pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris [frontiersin.org]
- 4. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Information for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 8. Candida auris MIC testing by EUCAST and clinical and laboratory standards institute broth microdilution, and gradient diffusion strips; to be or not to be amphotericin B resistant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labs Can Help Fight Candida Auris With Guidelines | CLSI [clsi.org]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Assessment of Candida auris Response to Antifungal Drugs Using Time–Kill Assays and an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 2 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. Establishing the Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical evaluation of any new antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1] This value is a key in vitro parameter used to assess the potency of an antifungal, to compare its activity with that of other agents, and to provide a preliminary indication of potential therapeutic efficacy.
Standardized protocols for antifungal susceptibility testing have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory reproducibility.[2][3][4] The most common reference method is broth microdilution.[2][5][6] This application note provides a detailed protocol for determining the MIC of this compound against yeast pathogens, based on the widely accepted CLSI M27 methodology.[6][7][8]
Principle of the Method
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[9] Following a specified incubation period, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of the agent that prevents visible growth. For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.[2]
Data Presentation
Quantitative MIC data for this compound should be summarized for clear interpretation and comparison. Data can be presented as the MIC range, the MIC50 (the concentration required to inhibit 50% of the isolates), and the MIC90 (the concentration required to inhibit 90% of the isolates).
Table 1: MIC Data for this compound against various Candida species.
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 50 | 0.03 - 2 | 0.25 | 1 |
| Candida glabrata | 50 | 0.125 - 8 | 1 | 4 |
| Candida parapsilosis | 50 | 0.06 - 4 | 0.5 | 2 |
| Candida tropicalis | 50 | 0.03 - 1 | 0.125 | 0.5 |
| Candida krusei | 50 | 0.25 - 16 | 2 | 8 |
Table 2: Quality Control (QC) Reference Ranges for this compound.
| QC Strain | ATCC Number | Expected MIC Range (µg/mL) |
| C. parapsilosis | ATCC 22019 | 0.25 - 1 |
| C. krusei | ATCC 6258 | 1 - 4 |
Experimental Protocols
Materials
-
This compound, stock solution (e.g., 1280 µg/mL in DMSO)
-
Fungal isolates and QC strains
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 0.85% saline
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[5]
-
Sterile, U-bottom 96-well microtiter plates[5]
-
Spectrophotometer and cuvettes
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C)
-
Plate reader (optional, for spectrophotometric reading)
Protocol for Broth Microdilution MIC Assay
1. Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in RPMI 1640 medium. For example, to achieve a final highest concentration of 16 µg/mL, prepare a 32 µg/mL working stock.
-
Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound (e.g., 16 µg/mL) to well 12.
-
Perform serial twofold dilutions by transferring 100 µL from well 12 to well 11, mixing thoroughly. Continue this process down to well 2. Discard the final 100 µL from well 2.[9] Well 1 will serve as the growth control (drug-free).
2. Inoculum Preparation:
-
Subculture fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL. This is the working inoculum.
3. Inoculation of Microtiter Plates:
-
Add 100 µL of the working inoculum to each well of the prepared microtiter plate (wells 1-12).[9]
-
The final volume in each well will be 200 µL, and the final inoculum concentration will be 0.5-2.5 x 103 CFU/mL. The drug concentrations will be half of the initial concentrations in the dilution series.
4. Incubation:
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. For some slower-growing species, incubation may be extended to 72 hours.[10]
5. Reading the MIC:
-
Read the plates visually using a reading mirror. The MIC is the lowest concentration of this compound that causes a complete inhibition of visible growth (for fungicidal agents) or a significant decrease in turbidity (e.g., ≥50%) compared to the growth control well (for fungistatic agents).[2]
-
Alternatively, the plates can be read using a microplate reader at 600 nm. The MIC can be defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the drug-free control.[9]
6. Quality Control:
-
Include QC strains with known MIC ranges in each batch of tests to ensure the validity of the results.
-
The MIC values for the QC strains should fall within the established acceptable ranges.
Visualizations
Signaling Pathway
This compound is a hypothetical novel azole derivative. Azole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[5] This leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.
Caption: Ergosterol Biosynthesis Pathway Inhibition.
Experimental Workflow
The following diagram outlines the workflow for the determination of the MIC of this compound using the broth microdilution method.
Caption: Broth Microdilution MIC Workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 6. [Mechanism of action of anti-fungal drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Antifungal Susceptibility Testing: A Guide to CLSI and EUCAST Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of the two major international standards for antifungal susceptibility testing (AFST): the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. This document includes summaries of their methodologies for yeast susceptibility testing, quantitative data in tabular format for easy comparison, and detailed experimental protocols.
Introduction
Antifungal susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and for the research and development of new antifungal agents. The CLSI and EUCAST provide standardized methods to ensure the reproducibility and comparability of AFST results across different laboratories. While both organizations aim for harmonization, significant differences exist in their methodologies.[1][2][3] This document will focus on the broth microdilution methods for yeasts as described in CLSI document M27 and EUCAST document E.Def 7.4.[4][5][6]
Methodological Differences at a Glance
A summary of the key methodological differences between the CLSI and EUCAST broth microdilution methods for yeast susceptibility testing is presented below.
| Parameter | CLSI (M27-Ed4) | EUCAST (E.Def 7.4) |
| Culture Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS |
| Glucose Concentration | 0.2% | 2% |
| Inoculum Concentration | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1-5 x 10⁵ CFU/mL |
| Microplate Well Shape | U-bottom | Flat-bottom |
| Reading of MICs | Visual reading | Spectrophotometric reading is the primary method |
| Incubation Time | 24 hours for most yeasts (Candida spp.) | 24 hours for most yeasts (Candida spp.) |
| MIC Endpoint (Azoles/Echinocandins) | Lowest concentration with a significant reduction (approx. 50%) in growth compared to the control | Lowest concentration with a 50% reduction in optical density compared to the control |
| MIC Endpoint (Amphotericin B) | Lowest concentration showing no visible growth (100% inhibition) | Lowest concentration with a 90% reduction in optical density compared to the control |
Data Presentation: Clinical Breakpoint Tables
Clinical breakpoints are essential for categorizing a fungal isolate as susceptible, intermediate/susceptible-dose dependent, or resistant to an antifungal agent. Below are the clinical breakpoint tables from EUCAST. Please note that accessing the most current and complete CLSI breakpoint tables often requires a subscription, and the data presented here for CLSI is based on publicly available information and may not be the latest version.
EUCAST Clinical Breakpoints for Antifungal Agents (v. 12.0, valid from 26 June 2025)[7]
Candida species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Amphotericin B | S ≤ 1, R > 1 | S ≤ 1, R > 1 | S ≤ 1, R > 1 | S ≤ 1, R > 1 | S ≤ 1, R > 1 |
| Anidulafungin | S ≤ 0.03, R > 0.03 | S ≤ 0.03, R > 0.03 | S ≤ 2, R > 2 | S ≤ 0.03, R > 0.03 | S ≤ 0.03, R > 0.03 |
| Micafungin | S ≤ 0.016, R > 0.016 | S ≤ 0.016, R > 0.016 | S ≤ 0.06, R > 0.06 | S ≤ 0.016, R > 0.016 | S ≤ 0.03, R > 0.03 |
| Fluconazole | S ≤ 2, R > 4 | S ≤ 0.002, R > 16 | S ≤ 2, R > 4 | S ≤ 2, R > 4 | R |
| Itraconazole | S ≤ 0.125, R > 0.125 | S ≤ 0.5, R > 0.5 | S ≤ 0.125, R > 0.125 | S ≤ 0.125, R > 0.125 | R |
| Voriconazole | S ≤ 0.125, R > 0.125 | S ≤ 0.5, R > 0.5 | S ≤ 0.125, R > 0.125 | S ≤ 0.125, R > 0.125 | S ≤ 0.5, R > 1 |
| Posaconazole | S ≤ 0.125, R > 0.125 | S ≤ 0.5, R > 0.5 | S ≤ 0.125, R > 0.125 | S ≤ 0.125, R > 0.125 | S ≤ 0.5, R > 0.5 |
| Flucytosine | S ≤ 1, R > 1 | S ≤ 1, R > 1 | S ≤ 1, R > 1 | S ≤ 1, R > 1 | S ≤ 1, R > 1 |
*S = Susceptible, R = Resistant. Breakpoints are in mg/L.
CLSI Clinical Breakpoints for Antifungal Agents (Based on M60-Ed2 and M27M44S summaries)[8][9][10]
Candida species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Anidulafungin | S ≤ 0.25, R > 0.25 | S ≤ 0.12, R > 0.12 | S ≤ 4, R > 4 | S ≤ 0.25, R > 0.25 | S ≤ 0.25, R > 0.25 |
| Caspofungin | S ≤ 0.25, R > 0.25 | S ≤ 0.12, R > 0.12 | S ≤ 0.5, R > 0.5 | S ≤ 0.25, R > 0.25 | S ≤ 0.5, R > 0.5 |
| Micafungin | S ≤ 0.25, R > 0.25 | S ≤ 0.06, R > 0.06 | S ≤ 0.5, R > 0.5 | S ≤ 0.25, R > 0.25 | S ≤ 0.5, R > 0.5 |
| Fluconazole | S ≤ 2, SDD 4, R ≥ 8 | SDD ≤ 32, R ≥ 64 | S ≤ 2, SDD 4, R ≥ 8 | S ≤ 2, SDD 4, R ≥ 8 | R |
| Voriconazole | S ≤ 0.12, SDD 0.25-0.5, R ≥ 1 | - | S ≤ 0.12, SDD 0.25-0.5, R ≥ 1 | S ≤ 0.12, SDD 0.25-0.5, R ≥ 1 | S ≤ 0.5, R ≥ 1 |
*S = Susceptible, SDD = Susceptible-Dose Dependent, R = Resistant. Breakpoints are in µg/mL. Dashes indicate that breakpoints have not been established.
Experimental Protocols
The following are detailed protocols for the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts, based on the CLSI M27-Ed4 and EUCAST E.Def 7.4 guidelines.
CLSI M27-Ed4 Broth Microdilution Protocol for Yeasts
This protocol is a summary of the reference method for broth dilution antifungal susceptibility testing of yeasts that cause invasive fungal infections.[5][7]
1. Media and Reagent Preparation:
-
RPMI 1640 Medium: Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate. Buffer the medium to pH 7.0 ± 0.1 with 0.165 M morpholinopropanesulfonic acid (MOPS). The glucose concentration should be 0.2%.
-
Antifungal Stock Solutions: Prepare stock solutions of antifungal agents at a concentration of at least 10 times the highest concentration to be tested. Dissolve antifungal powders in appropriate solvents as recommended by the manufacturer.
-
Antifungal Working Solutions: Prepare serial twofold dilutions of the antifungal agents in the RPMI 1640 medium.
2. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
3. Microdilution Plate Inoculation:
-
Dispense 100 µL of the appropriate antifungal working solution into the wells of a 96-well U-bottom microdilution plate.
-
Add 100 µL of the prepared yeast inoculum to each well. The final volume in each well will be 200 µL.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
4. Incubation:
-
Incubate the microdilution plates at 35°C for 24 hours in a non-CO₂ incubator.
5. Reading and Interpretation of Results:
-
Read the MICs visually.
-
The MIC for azoles and echinocandins is the lowest concentration of the antifungal agent that causes a significant reduction in growth (approximately 50%) compared to the growth control.
-
The MIC for amphotericin B is the lowest concentration that shows no visible growth (100% inhibition).
EUCAST E.Def 7.4 Broth Microdilution Protocol for Yeasts
This protocol is a summary of the EUCAST definitive document for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[6][8]
1. Media and Reagent Preparation:
-
RPMI 1640 Medium: Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate. Buffer the medium to pH 7.0 ± 0.1 with 0.165 M MOPS. The glucose concentration must be 2%.
-
Antifungal Stock Solutions: Prepare stock solutions of antifungal agents in appropriate solvents.
-
Antifungal Working Solutions: Prepare serial twofold dilutions of the antifungal agents in the RPMI 1640 medium.
2. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.
3. Microdilution Plate Inoculation:
-
Dispense 100 µL of the appropriate antifungal working solution into the wells of a 96-well flat-bottom microdilution plate.
-
Add 100 µL of the prepared yeast inoculum to each well. The final volume in each well will be 200 µL.
-
Include a growth control well and a sterility control well.
4. Incubation:
-
Incubate the microdilution plates at 35°C for 24 hours.
5. Reading and Interpretation of Results:
-
Read the MICs using a microplate reader at 492-530 nm.
-
The MIC for azoles and echinocandins is the lowest concentration of the antifungal agent that causes a 50% reduction in optical density compared to the growth control.
-
The MIC for amphotericin B is the lowest concentration that causes a 90% reduction in optical density compared to the growth control.
Visualizations
CLSI Antifungal Susceptibility Testing Workflow
Caption: CLSI Broth Microdilution Workflow for Yeasts.
EUCAST Antifungal Susceptibility Testing Workflow
Caption: EUCAST Broth Microdilution Workflow for Yeasts.
References
- 1. Comparison of European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Etest Methods with the CLSI Broth Microdilution Method for Echinocandin Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. EUCAST: Methods document on MIC testing of yeasts updated by AFST [eucast.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Cytotoxicity of Antifungal Agent 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the cytotoxicity of Antifungal Agent 2 in mammalian cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell line when treated with this compound. What are the potential mechanisms causing this?
A1: The cytotoxicity of antifungal agents in mammalian cells often stems from off-target effects. Since many antifungals target fungal cell membranes, similar interactions with mammalian cell membranes can occur, leading to disruption and cell death.[1][2] Another common mechanism is the inhibition of pathways present in both fungal and mammalian cells. For instance, if this compound targets ergosterol biosynthesis in fungi, it might also interfere with cholesterol biosynthesis in mammalian cells, albeit to a lesser extent.[3][4] Mitochondrial damage is another potential cause of cytotoxicity, leading to apoptosis.[5]
Q2: How can we confirm the mechanism of cytotoxicity for this compound in our specific cell line?
A2: To elucidate the cytotoxic mechanism, a series of targeted assays are recommended. You can assess membrane integrity using a Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.[6][7][8][9][10] To investigate if apoptosis is the primary mode of cell death, a Caspase-3 activity assay can be performed.[11][12][13] Comparing results from a metabolic activity assay like the MTT assay with a direct cell counting method can also provide insights into whether the agent is causing metabolic dysfunction or direct cell death.[14][15][16][17]
Q3: What are the primary strategies we can employ to reduce the cytotoxicity of this compound?
A3: Several strategies can be implemented to mitigate cytotoxicity:
-
Dose Reduction in Combination Therapy: Combining this compound with another antifungal that has a different mechanism of action can allow for a lower, less toxic concentration of each agent to be used.[18][19][20] This synergistic approach can maintain or even enhance antifungal efficacy while reducing off-target effects in mammalian cells.[18]
-
Chemical Modification: Minor structural modifications to this compound could potentially reduce its affinity for mammalian cell components without compromising its antifungal activity. A recent study demonstrated success in modifying Amphotericin B to reduce its toxicity.[21]
-
Targeted Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can help target the agent to fungal cells, thereby reducing its exposure to and effect on mammalian cells.
-
Inhibition of Cellular Uptake: If the cytotoxic effects are dependent on the uptake of this compound into mammalian cells, exploring inhibitors of the specific transporters involved could be a viable strategy.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Troubleshooting Steps:
-
Verify Agent Purity and Concentration: Ensure the purity of your batch of this compound and verify the accuracy of your stock solution concentration.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) in your mammalian cell line.
-
Assess Mechanism of Cell Death: Use the LDH and Caspase-3 assays detailed below to determine if the primary mechanism is necrosis or apoptosis. This information can guide further mitigation strategies.
Quantitative Data Summary:
| Assay | Parameter Measured | Interpretation of High Value |
| LDH Assay | Lactate Dehydrogenase in supernatant | Indicates loss of membrane integrity (necrosis)[7] |
| Caspase-3 Assay | Caspase-3 enzyme activity | Indicates induction of apoptosis[11] |
| MTT Assay | Mitochondrial dehydrogenase activity | Indicates reduced metabolic activity or cell death[14] |
Issue 2: Inconsistent results in cytotoxicity assays.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell number is seeded for each experiment, as cell density can influence susceptibility to cytotoxic agents.[22]
-
Standardize Treatment Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Maintain a consistent incubation time across all experiments.
-
Include Proper Controls: Always include untreated controls, vehicle controls, and positive controls for cytotoxicity (e.g., a known cytotoxic agent) in your experimental setup.[23]
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a colorimetric assay to quantify the release of LDH from damaged cells.[8][9]
Materials:
-
96-well, clear, flat-bottom plates
-
Mammalian cells of interest
-
This compound
-
LDH Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Treat the cells with various concentrations of this compound. Include untreated and vehicle controls. Also, prepare wells for a maximum LDH release control by adding a lysis solution provided in the kit.[23]
-
Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[6]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[6]
-
Add 100 µL of the LDH reaction mixture from the kit to each well.[6]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[6][10]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by comparing the LDH release in treated wells to the maximum release control.[10]
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of Caspase-3, a key executioner caspase in apoptosis.[11][12]
Materials:
-
Mammalian cells of interest
-
This compound
-
Caspase-3 Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Induce apoptosis in your cells by treating them with this compound. Include an untreated control group.[11]
-
After the treatment period, collect the cells and centrifuge at 800 g for 10 minutes.[11]
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[11][12]
-
Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.[12]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
In a 96-well plate, add 50 µL of the cell lysate per well.
-
Add 50 µL of the Caspase-3 reaction buffer containing the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.[13]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.[11]
-
The fold-increase in Caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.[11]
Visualizations
Caption: Workflow for addressing this compound cytotoxicity.
References
- 1. Antifungal Medications: Types, How They Work, and More [healthline.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatojournal.com [dermatojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. biogot.com [biogot.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 16. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 17. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. New antifungal molecule kills fungi without toxicity in human cells, mice – News Bureau [news.illinois.edu]
- 22. Guidelines for transfection of siRNA [qiagen.com]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trailing Endpoints in Antifungal Agent 2 (AF2) MIC Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering trailing endpoints during Minimum Inhibitory Concentration (MIC) testing of Antifungal Agent 2 (AF2).
Frequently Asked Questions (FAQs)
Q1: What is a "trailing endpoint" in the context of this compound (AF2) MIC testing?
A trailing endpoint, also known as the "trailing effect," is a phenomenon observed during antifungal susceptibility testing where there is reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC. This can make it difficult to determine the true MIC value, as a clear endpoint of complete growth inhibition is not achieved.[1][2][3] This phenomenon is particularly common with azole antifungals, and for the purposes of this guide, we will consider AF2 to be an azole-like agent.
The trailing effect is often characterized by a susceptible MIC reading at 24 hours of incubation, which then appears as resistant after 48 hours of incubation.[4][5][6] This discrepancy can lead to misinterpretation of results and incorrect assumptions about the efficacy of the antifungal agent.
Q2: What causes the trailing endpoint phenomenon with AF2?
The trailing effect is often associated with the fungistatic, rather than fungicidal, nature of azole antifungals like AF2.[7] These agents inhibit fungal growth but may not kill the fungal cells outright. Several factors can contribute to the observation of trailing endpoints:
-
Fungal Stress Responses: Exposure to AF2 can induce cellular stress response pathways in the fungus, such as the Hsp90-calcineurin and the High Osmolarity Glycerol (HOG) pathways.[1][4][8] These pathways can promote fungal adaptation and tolerance to the drug, allowing for some residual growth at higher concentrations.
-
pH of the Test Medium: The pH of the culture medium has a significant impact on the trailing effect. Standard RPMI 1640 medium, which is buffered to a pH of 7.0, is more likely to produce trailing endpoints. Lowering the pH of the medium to 5.0 or below has been shown to reduce or eliminate the trailing phenomenon for some fungal species.[3][9]
-
Incubation Time: Longer incubation times (e.g., 48 hours) are more likely to show trailing growth compared to shorter incubation periods (e.g., 24 hours).[5][6]
-
Inoculum Size: While less commonly the primary cause, a very high inoculum concentration can sometimes contribute to the appearance of trailing growth.
Q3: Does a trailing endpoint with AF2 indicate that the fungal isolate is clinically resistant?
Not necessarily. In many cases, isolates that exhibit a trailing endpoint in vitro are still susceptible to the antifungal agent in vivo.[5] Clinical data for other azoles has shown that patients infected with isolates displaying trailing growth often respond well to standard doses of the antifungal.[5][6] The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at 24 hours for isolates that demonstrate trailing, as this reading often correlates better with clinical outcomes.[6]
Q4: How can I troubleshoot and minimize the trailing effect in my AF2 MIC assays?
Several strategies can be employed to address trailing endpoints:
-
Read MICs at 24 Hours: For isolates that consistently show trailing at 48 hours, the CLSI suggests that the 24-hour reading is often more clinically relevant.[6]
-
Modify the Test Medium pH: Adjusting the pH of the RPMI 1640 medium to a lower value (e.g., 5.0) can help to produce clearer endpoints and reduce trailing.[3][9]
-
Standardize Inoculum Preparation: Ensure that the inoculum concentration is prepared accurately according to standardized protocols (e.g., CLSI M27).[10]
-
Visual Endpoint Reading: When reading the plates visually, the MIC should be recorded as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the growth control well.[11]
Troubleshooting Guide
The following table summarizes common issues, potential causes, and recommended solutions when encountering trailing endpoints with AF2.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No clear MIC endpoint at 48 hours; hazy growth across multiple wells. | Trailing effect due to the fungistatic nature of AF2. | Read the MIC at 24 hours.[5][6] A significant reduction in growth at this earlier time point is often a better indicator of susceptibility. |
| pH of the RPMI 1640 medium is too high (typically 7.0). | Prepare RPMI 1640 medium with a lower pH (e.g., 5.0) and re-test the isolate.[3][9] | |
| MIC appears susceptible at 24 hours but resistant at 48 hours. | This is the classic presentation of the trailing endpoint phenomenon.[4][5][6] | Report the 24-hour MIC value, as this is often more predictive of the clinical outcome.[6] |
| Trailing is observed for some isolates but not others of the same species. | Strain-dependent variation in stress response activation. | This is not unusual. Document the trailing phenotype for the specific isolate and follow the recommendation of reading the MIC at 24 hours. |
| Consistently high background growth in all wells, including the growth control. | Contamination of the culture or reagents. | Check the purity of the fungal isolate and the sterility of all media and reagents. Repeat the assay with a fresh culture and sterile materials. |
| Incorrect inoculum density. | Verify the inoculum preparation procedure and ensure the final concentration in the wells is correct as per the standardized protocol. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (AF2)
This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.[10][12]
1. Preparation of Materials:
-
Fungal Isolate: Subculture the yeast isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
AF2 Stock Solution: Prepare a stock solution of AF2 in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Medium: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered with MOPS to a pH of 7.0. For troubleshooting trailing, a separate batch of RPMI 1640 buffered to pH 5.0 can be prepared.
-
Microdilution Plates: Use sterile 96-well, U-bottom microdilution plates.
2. Inoculum Preparation:
-
From a 24-48 hour culture, select several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer or by visual comparison.
-
Dilute the adjusted inoculum suspension in the test medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate wells.
3. Plate Preparation:
-
Dispense 100 µL of the appropriate test medium into all wells of the microdilution plate.
-
Create a serial two-fold dilution of the AF2 stock solution directly in the plate. Start by adding 100 µL of the working AF2 solution to the first well of a row and then serially transfer 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
The final volume in each well will be 100 µL.
4. Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
5. Incubation:
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate at 35°C for 24 and 48 hours.
6. Reading the MIC:
-
Read the plates at both 24 and 48 hours.
-
The MIC is the lowest concentration of AF2 that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
If a trailing endpoint is observed at 48 hours, the 24-hour MIC should be considered the more relevant result.[6]
Visualizations
Troubleshooting Workflow for Trailing Endpoints
Caption: A flowchart outlining the steps to troubleshoot trailing endpoints in AF2 MIC testing.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: A diagram illustrating the key steps in the broth microdilution MIC testing workflow.
Fungal Stress Response Pathways to Azole Antifungals (AF2)
Caption: A simplified diagram of fungal signaling pathways activated in response to azole-induced stress.
References
- 1. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bioavailability of Antifungal Agent 2 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Antifungal Agent 2, a poorly soluble compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability in Animal Models | Poor aqueous solubility of this compound. | 1. Formulation Improvement: Consider formulating the agent as a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to enhance dissolution.[1][2][3][4] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5] 3. pH Modification: For pH-dependent solubility, co-administration with an acidic beverage (in applicable models) or use of pH-modifying excipients can improve absorption.[6][7][8] |
| First-pass metabolism. | 1. Route of Administration: If significant first-pass metabolism is suspected, consider parenteral administration routes for initial efficacy studies to establish a baseline. 2. Metabolic Inhibitors: Co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) can be explored, though this adds complexity to the study. | |
| P-glycoprotein (P-gp) efflux. | 1. P-gp Inhibitors: Co-administration with a P-gp inhibitor can increase intestinal absorption.[4] | |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent dosing or formulation instability. | 1. Dosing Precision: Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique and volume. 2. Formulation Stability: Assess the physical and chemical stability of your formulation under storage and experimental conditions. For SEDDS, check for any signs of phase separation or drug precipitation upon dilution.[9] |
| Animal-related factors (e.g., food effects, stress). | 1. Fasting/Fed State: Standardize the feeding schedule of the animals as food can significantly impact the absorption of lipophilic drugs.[10] 2. Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced physiological changes. | |
| Precipitation of the Drug in the Gastrointestinal (GI) Tract | Supersaturation followed by precipitation. | 1. Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers (e.g., HPMC, PVA) into your solid dispersion formulation.[3] 2. Lipid-Based Formulations: SEDDS can help maintain the drug in a solubilized state throughout the GI tract.[11] |
| Difficulty in Establishing a Robust Animal Model of Fungal Infection | Inadequate immunosuppression. | 1. Immunosuppressive Regimen: Optimize the dose and timing of immunosuppressive agents like cyclophosphamide or corticosteroids to achieve consistent neutropenia. |
| Inconsistent fungal inoculum. | 1. Inoculum Preparation: Standardize the preparation of the fungal spore suspension to ensure a consistent number of viable spores is administered. 2. Route of Inoculation: The route of inoculation (e.g., intravenous, intranasal) should be consistent and appropriate for the target infection model. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the improvement of in vivo bioavailability of poorly soluble antifungal agents.
Formulation Strategies
Q1: What are the most effective formulation strategies to improve the oral bioavailability of a poorly soluble antifungal agent like this compound?
A1: Two highly effective and widely used strategies are solid dispersions and self-emulsifying drug delivery systems (SEDDS).
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier matrix at a molecular level. This can enhance the dissolution rate and extent of absorption by presenting the drug in an amorphous state and increasing its wettability.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids. This maintains the drug in a solubilized state, bypassing the dissolution step and facilitating absorption.[1][4][11]
Q2: How do I choose between a solid dispersion and a SEDDS formulation?
A2: The choice depends on the physicochemical properties of your drug and the desired release profile.
-
Consider a solid dispersion if: Your drug has a high melting point and is amenable to being converted into an amorphous state. This can be a good option for achieving rapid drug release.
-
Consider a SEDDS if: Your drug is highly lipophilic and has good solubility in oils. SEDDS are particularly advantageous for drugs that are susceptible to degradation in the GI tract or are subject to significant first-pass metabolism, as they can promote lymphatic transport.[12]
Q3: What are the critical parameters to consider when developing a SEDDS formulation?
A3: Key parameters include:
-
Solubility of the drug in various oils, surfactants, and co-surfactants.
-
Construction of pseudo-ternary phase diagrams to identify the self-emulsification region.
-
Droplet size and polydispersity index (PDI) of the resulting emulsion, with smaller droplet sizes generally leading to better absorption.
-
Thermodynamic stability to ensure the formulation does not phase separate or precipitate the drug upon dilution.[9]
In Vivo Study Design
Q4: What is a suitable animal model for testing the in vivo efficacy of a new antifungal formulation against a systemic fungal infection?
A4: A murine (mouse) or rat model of invasive aspergillosis is a commonly used and well-established model. This typically involves inducing immunosuppression in the animals, followed by intravenous or intranasal inoculation with Aspergillus fumigatus spores.
Q5: How do I perform a pharmacokinetic (PK) study in rats to evaluate the bioavailability of my formulation?
A5: A typical PK study in rats involves the following steps:
-
Animal Preparation: Fast the rats overnight before dosing.
-
Dosing: Administer the antifungal formulation orally via gavage.
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Concentration Analysis: Quantify the concentration of the antifungal agent in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters like Cmax, Tmax, and AUC (Area Under the Curve).
Q6: How can I be sure that the observed improvement in bioavailability is due to my formulation and not other factors?
A6: A well-controlled study is essential. Your study should include:
-
A control group receiving the unformulated, pure antifungal agent suspended in a simple vehicle (e.g., water with a suspending agent).
-
A positive control group receiving a commercially available formulation of a similar antifungal drug, if available.
-
Randomization of animals to different treatment groups.
-
Blinding of the investigators to the treatment allocation, if possible.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Itraconazole Formulations in Rats
This table summarizes the pharmacokinetic parameters of itraconazole when administered as a pure drug, a solid dispersion (SD), and a self-emulsifying system (SES).
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Pure Itraconazole | 167.8 ± 53.4 | 2.8 | 1073.9 ± 314.7 | 100 |
| Solid Dispersion (SD) | 1073.9 ± 314.7 | 2.0 | 2969.7 ± 720.6 | ~276[3] |
| Self-Emulsifying System (SES) | - | - | - | ~200 (compared to SD)[1] |
Data presented as mean ± standard deviation. The relative bioavailability of the solid dispersion is calculated relative to the pure drug, while the SES is compared to the solid dispersion.[1][3]
Table 2: Comparative Bioavailability of Itraconazole Solid Dispersion and a Marketed Product (Sporanox®) in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (µg·hr/mL) | Relative Bioavailability (%) |
| Sporanox® | - | - | - | 100 |
| Solid Dispersion | Raised Significantly (P=0.03) | No significant difference | - | 120 (no statistical significance)[13] |
Experimental Protocols
Protocol 1: Preparation of an Itraconazole Solid Dispersion by Solvent Evaporation
Materials:
-
Itraconazole
-
Polyvinylpyrrolidone (PVP) K30 (as a carrier)
-
Methanol (as a solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Accurately weigh Itraconazole and PVP K30 in a 1:2 ratio (drug:carrier).
-
Dissolve the weighed Itraconazole and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid mass is formed.
-
Dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Labrasol, Tween 20)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsification region.
-
-
Preparation of the SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from within the self-emulsification region.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath at 40°C and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a particle size analyzer.
-
Self-Emulsification Time: Add a small amount of the SEDDS to an aqueous medium with gentle agitation and record the time taken for the formation of a clear emulsion.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Heparinized capillary tubes or syringes for blood collection
-
Centrifuge
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 12 hours before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage.
-
Blood Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC, LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time profile.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Signaling Pathway: Cellular Uptake of Azole Antifungals
The following diagram illustrates the proposed mechanism for the cellular uptake of azole antifungal agents by fungal cells.
Caption: Proposed mechanism of azole antifungal uptake and efflux in fungal cells.
Experimental Workflow: Improving Bioavailability for In Vivo Studies
This diagram outlines the logical workflow for developing and evaluating a new formulation of a poorly soluble antifungal agent for in vivo studies.
Caption: Workflow for formulation development and in vivo evaluation.
References
- 1. In vitro and in vivo comparative study of itraconazole bioavailability when formulated in highly soluble self-emulsifying system and in solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Comedication on Gastrointestinal Absorption of Posaconazole - ProQuest [proquest.com]
- 7. Effect of pH and comedication on gastrointestinal absorption of posaconazole: monitoring of intraluminal and plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Resistance to Antifungal Agent 2 in Aspergillus fumigatus
This technical support guide is designed for researchers, scientists, and drug development professionals investigating resistance to Antifungal Agent 2 (a novel azole agent) in Aspergillus fumigatus.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the lanosterol 14-α-demethylase enzyme, encoded by the cyp51A and cyp51B genes in A. fumigatus.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity.[2][3] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth.[2]
Q2: What are the primary mechanisms of resistance to this compound in A. fumigatus?
A2: Resistance to azole antifungals like this compound in A. fumigatus is multifactorial. The most common mechanisms include:
-
Target Site Modification: Point mutations in the cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of the drug.[4][5][6] Common mutations include G54, M220, and L98H.[7][8]
-
Target Overexpression: Insertion of tandem repeats (e.g., TR₃₄, TR₄₆) in the promoter region of the cyp51A gene leads to its overexpression.[5][7][9] This results in higher concentrations of the target enzyme, requiring a higher drug concentration for effective inhibition.[10] The combination of a tandem repeat with a point mutation (e.g., TR₃₄/L98H) is a frequently observed cause of resistance.[7][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump the antifungal agent out of the fungal cell, reducing its intracellular concentration.[11][12] The AfuMDR4 gene is one such transporter implicated in azole resistance.[11][13]
Q3: My A. fumigatus isolate shows high Minimum Inhibitory Concentration (MIC) values for this compound. What is the first step to investigate the resistance mechanism?
A3: The first and most critical step is to sequence the cyp51A gene and its promoter region.[5][14] This will identify known resistance-conferring point mutations and tandem repeat insertions.[7] This is the most prevalent mechanism of azole resistance and should be ruled out first.
Q4: Can combination therapy overcome resistance to this compound?
A4: Yes, combination therapy is a promising strategy. Studies have shown that combining azoles with inhibitors of the calcineurin or Hsp90 pathways can restore susceptibility in resistant strains.[15][16][17]
-
Calcineurin Inhibitors (e.g., Tacrolimus (FK506), Cyclosporine A): These agents disrupt the calcineurin signaling pathway, which is crucial for stress response and virulence in A. fumigatus.[18][19] Their use in combination with antifungals has shown synergistic effects.[20]
-
Hsp90 Inhibitors (e.g., Geldanamycin): Hsp90 is a molecular chaperone that plays a key role in the fungal stress response and is required for azole resistance.[17] Inhibiting Hsp90 can destabilize client proteins necessary for resistance, thereby re-sensitizing the fungus to azole agents.[15][16]
Section 2: Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Inconsistent MIC Results | Inoculum size variability; improper incubation time/temperature; media variation. | Strictly adhere to a standardized protocol like EUCAST or CLSI for broth microdilution.[21][22][23] Ensure accurate conidia counting for the inoculum.[22] |
| cyp51A Sequencing is Wild-Type, but Isolate is Resistant | Resistance is likely due to a non-cyp51A mechanism. | 1. Perform a gene expression analysis (RT-qPCR) on efflux pump genes (e.g., AfuMDR4, cdr1B) to check for upregulation.[11][24] 2. Conduct an efflux pump activity assay using a fluorescent substrate. |
| Resistance Observed In Vitro but Not in an In Vivo Model | Host immune factors may overcome the resistance; differences in drug bioavailability or metabolism. | Evaluate the expression of resistance genes in vivo. Consider that the host environment imposes different stresses on the fungus which may alter its phenotype. |
| Efflux Pump Inhibitor Fails to Re-sensitize the Resistant Isolate | The specific efflux pump is not the primary resistance mechanism, or the inhibitor is not effective against the specific pump being overexpressed. | 1. Confirm cyp51A status via sequencing. 2. Test a broader range of efflux pump inhibitors. 3. Investigate other potential mechanisms like alterations in the ergosterol biosynthesis pathway downstream of Cyp51A. |
Section 3: Data Presentation
Table 1: Hypothetical MICs (µg/mL) for A. fumigatus Strains
| Strain ID | Genotype | This compound | Agent 2 + FK506 (1 µg/mL) | Agent 2 + Efflux Inhibitor (10 µg/mL) |
| AF-S1 (Susceptible) | Wild-Type cyp51A | 0.5 | 0.25 | 0.5 |
| AF-R1 (Resistant) | cyp51A (TR₃₄/L98H) | 16 | 4 | 16 |
| AF-R2 (Resistant) | Wild-Type cyp51A | 8 | 8 | 1 |
This table illustrates how different resistance mechanisms respond to combination therapies. AF-R1 resistance, driven by target overexpression, is partially overcome by a calcineurin inhibitor. AF-R2 resistance, driven by an efflux pump, is reversed by an efflux pump inhibitor.
Section 4: Key Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
Based on EUCAST E.DEF 9.3 methodology.[23][25]
-
Media Preparation: Prepare RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum Preparation:
-
Plate Preparation:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.
-
Inoculate each well with the prepared fungal suspension. Include a drug-free well as a positive growth control.
-
-
Incubation: Incubate plates at 35-37°C for 48 hours.[23]
-
Reading Results: The MIC is the lowest concentration of the drug that causes complete visual inhibition of growth.[23]
Protocol 2: Sequencing of the cyp51A Gene and Promoter
-
DNA Extraction:
-
Grow the A. fumigatus isolate in liquid culture for 48-72 hours.
-
Harvest mycelia by filtration, wash with sterile water, and lyophilize or grind into a fine powder using liquid nitrogen.
-
Extract genomic DNA using a commercial fungal DNA extraction kit.
-
-
PCR Amplification:
-
Sequencing and Analysis:
-
Purify the PCR products and send for Sanger sequencing.
-
Align the resulting sequences with a wild-type A. fumigatus cyp51A reference sequence (e.g., GenBank accession AF338659) to identify point mutations and tandem repeats.[5]
-
Protocol 3: Efflux Pump Activity Assay (Nile Red Accumulation)
This assay measures the activity of efflux pumps by monitoring the accumulation of a fluorescent substrate.
-
Fungal Preparation: Grow mycelia in liquid medium to the early log phase.
-
Assay Procedure:
-
Harvest and wash the mycelia, then resuspend in PBS containing 2% glucose.
-
Add the fluorescent dye Nile Red to a final concentration of 7.5 µM.
-
If testing an inhibitor, add it to the appropriate wells before adding the dye.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Wash the mycelia to remove excess dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Lower fluorescence compared to a susceptible control indicates higher efflux pump activity.[24]
-
Section 5: Visualizations (Diagrams)
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Uncovering a Novel cyp51A Mutation and Antifungal Resistance in Aspergillus fumigatus through Culture Collection Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Azole Resistance and cyp51A Mutation of Aspergillus fumigatus in a Tertiary Referral Hospital in Taiwan [mdpi.com]
- 11. Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Azole resistance of Aspergillus fumigatus biofilms is partly associated with efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal susceptibility testing and cyp51A gene sequencing. [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro Activity of Calcineurin and Heat Shock Protein 90 Inhibitors against Aspergillus fumigatus Azole- and Echinocandin-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a Key Lysine Residue in Heat Shock Protein 90 Required for Azole and Echinocandin Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jwatch.org [jwatch.org]
- 21. (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Study of Azole - Resistant and Cyp51a Gene in Aspergillus Fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Antifungal Agent 2 Partial Inhibition Results
Welcome to the technical support center for Antifungal Agent 2, a novel investigational agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret partial inhibition results from in vitro susceptibility testing.
Fictional Drug Profile: this compound (Fungistatin-X)
-
Class: Phenyl-imidazoline derivative
-
Mechanism of Action: Fungistatin-X non-competitively inhibits XYZ1 kinase, a key enzyme in the fungal cell wall integrity (CWI) signaling pathway. This inhibition disrupts the synthesis of β-1,3-glucan, particularly under conditions of cell stress, leading to cell lysis.
-
Expected In Vitro Result: Clear Minimum Inhibitory Concentration (MIC) endpoint, defined as the lowest concentration that causes at least a 50% reduction in turbidity compared to the growth control.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Hazy or "Trailing" Growth Across a Wide Range of Concentrations
Q1: I'm observing low-level, hazy growth in wells containing Fungistatin-X at concentrations above the apparent MIC. How should I interpret this?
A1: This phenomenon, known as trailing growth, can complicate MIC determination.[1][2][3][4] It is characterized by reduced but persistent growth over a range of drug concentrations.[4]
-
Initial Interpretation: For many antifungal agents, particularly azoles, isolates exhibiting trailing growth are often considered susceptible in vivo.[5][6] The recommended practice is to read the MIC at the endpoint of significant growth reduction (≥50%), often at an earlier time point (e.g., 24 hours instead of 48 hours).[2][7]
-
Troubleshooting Steps:
-
Confirm Endpoint Reading: Ensure you are reading the MIC as the lowest concentration that produces a prominent decrease in turbidity (≥50%) compared to the drug-free growth control, as per CLSI and EUCAST guidelines for many fungistatic agents.[5][8] Using a spectrophotometer can help standardize this reading.
-
Check Incubation Time: Trailing is often more pronounced after 48 hours.[1][2][6] Record MICs at both 24 and 48 hours. A low MIC at 24 hours followed by a much higher one at 48 hours is a classic sign of trailing.[2][6]
-
Verify Inoculum Density: An inoculum that is too heavy is a common cause of trailing and artificially elevated MICs.[9][10][11] Prepare the inoculum according to a standardized protocol (e.g., CLSI M27) and verify the density using a spectrophotometer and quantitative plating.
-
Assess Medium pH: The pH of the testing medium can influence the activity of some antifungal agents and affect trailing.[3][6] Ensure your RPMI-1640 medium is properly buffered, typically with MOPS buffer to a pH of 7.0.
-
Issue 2: Unexpected Growth at Very High Concentrations (Paradoxical Effect)
Q2: My fungal isolate is susceptible to Fungistatin-X at intermediate concentrations, but then shows renewed growth at the highest concentrations tested. Is this resistance?
A2: This is likely the "paradoxical effect" or Eagle effect, an in vitro phenomenon observed with some antifungal classes like echinocandins.[12][13] It is characterized by susceptibility at the MIC, but growth at concentrations significantly above it.[12][13]
-
Initial Interpretation: This is not considered true resistance. The clinical significance is still under investigation, but it is thought to be an artifact of in vitro testing conditions.[12]
-
Troubleshooting Steps:
-
Confirm the Phenomenon: To verify a paradoxical effect, expand the range of your drug dilutions to include even higher concentrations. Often, growth will be inhibited again at these extremely high levels.[13][14]
-
Review the Fungal Species: The paradoxical effect is more common in certain species. For example, with echinocandins, it is frequently observed in Candida and Aspergillus species.[13][15]
-
Microscopic Examination: Examine cells from the wells with paradoxical growth. Look for morphological changes, such as swollen or distorted hyphae, which may indicate that the drug is still having a biological effect despite the observed growth.
-
Issue 3: Inconsistent or Unrepeatable Partial Inhibition Results
Q3: My partial inhibition results are not reproducible between experiments. What factors could be causing this variability?
A3: Lack of reproducibility in susceptibility testing is a common challenge. The reproducibility for antifungal testing is generally considered to be within plus or minus two doubling dilutions.[5] Several factors can contribute to variability.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: This is one of the most critical variables.[9][16] Inoculum size can significantly affect the MICs of various antifungal agents.[9][10][11] Use a standardized method, such as adjusting to a 0.5 McFarland standard, and perform colony counts to confirm the final inoculum concentration.
-
Check Incubation Conditions: Ensure consistent temperature and duration of incubation.[11] For Fungistatin-X, incubate at 35°C.
-
Assess for Heteroresistance: The isolate may exhibit heteroresistance, where a small, resistant subpopulation exists within a larger susceptible population.[17][18][19] This can lead to variable growth at concentrations near the MIC. This phenomenon can complicate treatment as it may lead to undetected resistance during standard testing.[18][19] Specialized methods like population analysis profiling may be needed for detection.[20][21]
-
Plate Homogeneity: Ensure the drug is thoroughly mixed in the microdilution plate wells before adding the inoculum.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between partial inhibition, trailing growth, and heteroresistance?
A1: These terms describe related but distinct phenomena.
-
Partial Inhibition: A general term for any result where the antifungal agent reduces fungal growth but does not eliminate it completely.
-
Trailing Growth: A specific type of partial inhibition where hazy, low-level growth persists over a wide range of concentrations above a 24-hour MIC.[1][4][22] It is often considered an in vitro effect, and the organism may still be clinically susceptible.[5]
-
Heteroresistance: Refers to a microbial population where a minority of resistant cells coexist with a majority of susceptible cells.[17][18][19] This can lead to treatment failure as the resistant subpopulation can be selected for under drug pressure.[19]
Q2: How should I report the MIC for an isolate that shows significant partial inhibition?
A2: Follow the established guidelines from bodies like CLSI.[23][24] For agents that produce a fungistatic effect, the MIC is typically defined as the lowest drug concentration that inhibits growth by ≥50% compared to the control.[5][8][25] It is crucial to note the presence of trailing or other partial inhibition phenomena in your report. For example: "MIC = 2 µg/mL (significant trailing observed up to 32 µg/mL)."
Q3: Could partial inhibition be caused by a mutation in the XYZ1 kinase target?
A3: Yes. A mutation in the drug's target is a primary mechanism of resistance. A mutation in the XYZ1 gene could reduce the binding affinity of Fungistatin-X, leading to reduced efficacy and a higher MIC. This might manifest as robust growth at lower concentrations and partial inhibition at higher concentrations. Gene sequencing of the target is a necessary step to investigate this possibility.
Quantitative Data Summary
The following tables illustrate how to present data from susceptibility testing to differentiate between various inhibition phenotypes.
Table 1: Example MIC Readings for Fungistatin-X against Candida auris Isolates
| Isolate ID | Phenotype | MIC at 24h (µg/mL) | MIC at 48h (µg/mL) | Visual Observation at 48h |
| CA-101 | Susceptible | 1 | 1 | Clear endpoint, no growth above 1 µg/mL. |
| CA-102 | Trailing Growth | 2 | >64 | Hazy growth from 4 µg/mL to 64 µg/mL.[1][2] |
| CA-103 | Resistant | 32 | 32 | Robust growth up to 16 µg/mL, clear endpoint. |
| CA-104 | Paradoxical Effect | 0.5 | 0.5 | No growth from 0.5-8 µg/mL, renewed growth at ≥16 µg/mL.[12][13] |
Table 2: Effect of Inoculum Size on Fungistatin-X MIC for Isolate CA-102 (Trailing Phenotype)
| Inoculum Size (CFU/mL) | MIC at 24h (µg/mL) | MIC at 48h (µg/mL) |
| 1 x 10³ (Standard) | 2 | >64 |
| 1 x 10⁴ | 4 | >64 |
| 1 x 10⁵ | 8 | >64 |
| Note: This data illustrates that a higher inoculum size can lead to an apparent increase in the MIC, a known phenomenon for many antifungals.[9][10][11] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Fungistatin-X
This method is adapted from the CLSI M27 document.[23]
-
Prepare Drug Plate:
-
Perform serial twofold dilutions of Fungistatin-X in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
-
The final concentration range should typically be 0.03 to 64 µg/mL.
-
Include a drug-free well as a positive growth control.
-
-
Prepare Inoculum:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in 5 mL of sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the drug plate.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Reading the MIC:
-
Read the plate at both 24 and 48 hours.
-
The MIC is the lowest concentration of Fungistatin-X that produces a prominent (≥50%) reduction in turbidity compared to the growth control.
-
A plate reader (at 530 nm) can be used for a more objective measurement.
-
Visualizations
Caption: Workflow for antifungal susceptibility testing.
Caption: Fungistatin-X mechanism and potential resistance.
Caption: Decision tree for interpreting partial inhibition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of increasing inoculum sizes of Aspergillus hyphae on MICs and MFCs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of incubation temperature, inoculum size, and time of reading on broth microdilution susceptibility test results for amphotericin B fgainst Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Candida auris Paradoxical Growth Effect (Eagle Effect) in Response to Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Insight into the Mechanisms and Clinical Relevance of Antifungal Heteroresistance | Semantic Scholar [semanticscholar.org]
- 18. doaj.org [doaj.org]
- 19. Insight into the Mechanisms and Clinical Relevance of Antifungal Heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 24. njccwei.com [njccwei.com]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Antifungal Agent 2 Susceptibility Testing
This guide is intended for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro susceptibility testing of Antifungal Agent 2. This resource provides answers to frequently asked questions and detailed troubleshooting procedures to help identify and resolve common experimental variables.
Troubleshooting Guide
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound can arise from several factors throughout the experimental workflow. Before proceeding to specific FAQs, review this general troubleshooting table to identify potential sources of error.
Table 1: General Troubleshooting for Inconsistent MIC Results
| Issue Observed | Potential Cause | Recommended Action |
| High inter-plate or inter-experiment variability | Inconsistent inoculum preparation. | Strictly adhere to a standardized protocol for inoculum preparation. Ensure the final inoculum concentration is verified, for example, by plating serial dilutions.[1] |
| Lot-to-lot variability in testing medium. | Record the lot number of the medium for each experiment. If variability is suspected, test multiple lots against quality control (QC) strains.[2] | |
| Variations in incubation time or temperature. | Use a calibrated incubator and a consistent incubation period as specified by standardized protocols (e.g., CLSI, EUCAST).[1] | |
| "Trailing" Growth (Reduced but persistent growth at concentrations above the MIC) | pH of the testing medium. | The trailing phenomenon can be pH-dependent.[3][4][5] Consider adjusting the medium pH or using a different buffered medium as per literature recommendations for azole antifungals.[3][5] |
| Fungistatic nature of the agent. | For fungistatic agents like azoles, trailing is more common.[1][2] Ensure MICs are read at the recommended time point (e.g., 24 hours) to avoid misinterpreting trailing as resistance.[2][3] | |
| No growth in positive control wells | Inoculum viability issue. | Prepare a fresh inoculum from a recent subculture (e.g., 24 hours old for yeasts).[6] |
| Inactive growth medium. | Check the expiration date and storage conditions of the medium. | |
| Unexpectedly high or low MICs for QC strains | Incorrect QC strain used or repeated subculturing. | Always use recommended QC strains (e.g., from ATCC) and avoid excessive subculturing, which can alter susceptibility profiles.[6] |
| Procedural error. | Review all steps of the protocol, including drug dilution, inoculum preparation, and plate reading. |
Frequently Asked Questions (FAQs)
Q1: Why are my MIC results for this compound inconsistent across different experiments?
Several factors can contribute to poor reproducibility in antifungal susceptibility testing. The most common sources of variability include:
-
Inoculum Size: The final concentration of the fungal inoculum is a critical variable. An inoculum that is too dense can lead to falsely elevated MIC values, while a sparse inoculum may result in artificially low MICs.[1]
-
Growth Medium: The composition, pH, and even the specific lot of the testing medium can influence the activity of antifungal agents.[1][2] For instance, antagonism between substances in some complex media and the antifungal agent can occur.[2]
-
Incubation Conditions: Both the time and temperature of incubation can significantly impact results. For fungistatic agents, longer incubation times can lead to the "trailing" phenomenon and make MIC determination difficult.[1]
-
Endpoint Reading: The subjective nature of visually determining the MIC endpoint (e.g., 50% vs. 100% growth inhibition) can introduce variability between different users and laboratories.[7]
Q2: What is "trailing growth" and how does it affect my results for this compound?
Trailing growth, also known as the "trailing endpoint," is characterized by reduced but persistent fungal growth across a wide range of drug concentrations above the true MIC.[2][8] This phenomenon is particularly common with azole antifungal agents and can lead to a susceptible isolate being misclassified as resistant, especially if the MIC is read after extended incubation (e.g., 48 hours).[2][3]
Studies have shown that the pH of the test medium can significantly influence trailing.[3][5] For some Candida species, trailing observed in standard RPMI 1640 medium (pH 7.0) can be eliminated by adjusting the medium to a lower pH.[3][5]
Q3: How critical is the choice of Quality Control (QC) strains?
The use of validated QC strains is essential for ensuring the accuracy and reproducibility of susceptibility testing.[9] These strains have well-defined MIC ranges for specific antifungal agents when tested under standardized conditions.[9][10][11] If the MIC for a QC strain falls outside its expected range, the results for the test isolates in that batch should be considered invalid.[6] Commonly used QC strains for yeast susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[6][11]
| QC Strain | Antifungal Agent | MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25–2 |
| Anidulafungin | 0.25–2 | |
| Fluconazole | 1–8 | |
| C. krusei ATCC 6258 | Amphotericin B | 0.5–4 |
| Anidulafungin | 0.03–0.25 | |
| Fluconazole | 16–128 |
Note: This table provides examples based on established antifungal agents. The expected QC ranges for "this compound" would need to be determined through multi-laboratory validation studies.
Experimental Protocols
Broth Microdilution Method for Yeasts (Based on CLSI M27 Guidelines)
This protocol outlines the reference method for determining the MIC of antifungal agents against yeasts.[12][13]
1. Preparation of Antifungal Agent Stock Solution: a. Prepare a stock solution of this compound at a concentration of 100 times the highest concentration to be tested. Use a recommended solvent (e.g., DMSO, water). b. Create serial twofold dilutions of the stock solution in the test medium (e.g., RPMI 1640).
2. Inoculum Preparation: a. Subculture the yeast isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.[6] b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
3. Microtiter Plate Inoculation: a. Add 100 µL of each antifungal dilution to the wells of a 96-well microtiter plate. b. Include a positive control well (drug-free medium) and a negative control well (uninoculated medium). c. Add 100 µL of the final standardized inoculum to each well (except the negative control).
4. Incubation: a. Cover the plate and incubate at 35°C for 24-48 hours. The precise incubation time can be critical and should be standardized.[14]
5. Reading the MIC: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control. The reading should be done visually or with a spectrophotometer.
Visualizations
Below are diagrams illustrating a logical troubleshooting workflow for inconsistent results and a potential biological mechanism that could underlie variability in susceptibility.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Upregulation of an efflux pump as a resistance mechanism.
References
- 1. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 14. academic.oup.com [academic.oup.com]
Adjusting pH for optimal Antifungal agent 2 activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the optimal use of Antifungal Agent 2, with a specific focus on the critical role of pH in its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: The optimal antifungal activity of this compound is observed in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.0 . Its efficacy significantly decreases in alkaline environments (pH > 7.5) and more acidic conditions (pH < 5.5).
Q2: My experiment is showing reduced or no antifungal activity. Could the pH of my medium be the cause?
A2: Yes, suboptimal pH is a common reason for reduced efficacy. We recommend the following troubleshooting steps:
-
Verify Medium pH: Directly measure the pH of your prepared culture medium after all components, except the fungal inoculum, have been added. Standard laboratory media like RPMI 1640 is often buffered to pH 7.0, but additions or the growth of fungi can alter it.[1][2]
-
Check Buffering Capacity: Ensure your medium has sufficient buffering capacity to maintain a stable pH throughout the experiment. Fungal metabolism can produce acidic or alkaline byproducts that shift the pH over time.[1] Consider using a medium buffered with MOPS for better pH stability.[2]
-
Agent Solubility: Visually inspect the medium after adding this compound. Extreme pH values can cause the agent to precipitate, reducing its bioavailable concentration. If you observe cloudiness or particulate matter, pH adjustment is likely necessary.
Q3: How does pH impact the mechanism of action of this compound?
A3: this compound is a potent, noncompetitive inhibitor of β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall biosynthesis.[3][4] The conformation of this enzyme's catalytic subunit, Fks1, is sensitive to the surrounding pH. At the optimal pH range of 6.0-7.0, the enzyme's structure allows for maximum binding of this compound, leading to potent inhibition of glucan synthesis and subsequent fungal cell death.[4][5] Deviations from this pH range alter the enzyme's conformation, reducing the binding affinity of the agent and diminishing its inhibitory effect.
Q4: I need to adjust the pH of my culture medium. What is the correct procedure?
A4: To adjust the pH of your medium while maintaining sterility, follow the detailed protocol provided in the "Experimental Protocols" section below. The general steps involve sterilely adding dilute solutions of HCl or NaOH to your medium and verifying the final pH before use.[6][7][8][9] It is crucial to perform the pH adjustment before adding your fungal inoculum.
Q5: Are there any visual indicators of incorrect pH during my experiment?
A5: Yes. Besides the potential precipitation of this compound as mentioned earlier, many culture media, like RPMI 1640, contain a phenol red pH indicator.[2] A color change can give you a quick visual cue:
-
Yellow: Indicates an acidic pH (typically below 6.8).
-
Red/Pink: Indicates a neutral pH (around 7.2-7.4).
-
Purple/Fuchsia: Indicates an alkaline pH (typically above 8.2).
Troubleshooting Guide: Low Efficacy of this compound
If you are experiencing lower-than-expected activity, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| High MIC values | The pH of the experimental medium is outside the optimal 6.0-7.0 range. | Prepare fresh medium and carefully adjust the pH using the protocol below. Verify the pH of a sample from the previous experiment if possible. |
| Precipitate forms after adding the agent | pH is too high or too low, causing the agent to become insoluble. | Discard the precipitated solution. Prepare fresh medium and ensure the pH is within the optimal range before adding this compound. |
| MIC values increase over the incubation period | Fungal metabolism is altering the medium's pH over time, reducing the agent's efficacy. | Use a medium with a stronger buffering agent, such as MOPS, to maintain pH stability.[2] |
| Inconsistent results between experiments | The final pH of the medium is not consistent from batch to batch. | Calibrate your pH meter before each use.[8] Standardize your medium preparation and pH adjustment procedure. |
Quantitative Data Summary
The table below summarizes the inhibitory activity of this compound against Candida albicans at various pH levels, as determined by a broth microdilution assay. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the agent that causes a ≥50% reduction in growth compared to the control.[10]
| pH of Culture Medium | Average MIC (µg/mL) | % Inhibition at 0.5 µg/mL |
| 5.0 | 4.0 | 15% |
| 5.5 | 2.0 | 35% |
| 6.0 | 0.5 | 92% |
| 6.5 | 0.25 | 98% |
| 7.0 | 0.5 | 91% |
| 7.5 | 2.0 | 40% |
| 8.0 | >8.0 | <10% |
Experimental Protocols
Protocol: Adjusting Culture Medium pH for Antifungal Testing
This protocol describes how to safely and sterilely adjust the pH of a liquid culture medium, such as RPMI 1640.
Materials:
-
Prepared liquid culture medium
-
Calibrated pH meter
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile 0.1 M Sodium Hydroxide (NaOH)
-
Sterile serological pipettes
-
Laminar flow hood or biosafety cabinet
-
Sterile, empty container for waste
Procedure:
-
Perform all steps within a sterile laminar flow hood to maintain aseptic conditions.
-
Place your container of prepared medium on a stir plate with a sterile stir bar. Begin stirring at a low speed.
-
Aseptically remove a small aliquot (approx. 1-2 mL) of the medium to test the initial pH with your calibrated meter. Discard this aliquot after measurement.
-
To decrease pH: Using a new sterile pipette, add a small volume of sterile 0.1 M HCl to the medium. Allow it to mix for 1-2 minutes.
-
To increase pH: Using a new sterile pipette, add a small volume of sterile 0.1 M NaOH to the medium. Allow it to mix for 1-2 minutes.
-
Repeat steps 3-5, adding acid or base dropwise as you approach the target pH, until the desired pH (e.g., 6.5) is reached.
-
Once the target pH is confirmed, the medium is ready for the addition of this compound and subsequent experimental use.
Protocol: Broth Microdilution Assay for pH-Dependent MIC Determination
This method is used to determine the MIC of this compound at different pH values.
Procedure:
-
Medium Preparation: Prepare batches of your chosen growth medium (e.g., RPMI 1640 with MOPS buffer) and adjust each batch to a different pH value (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using the protocol above.
-
Agent Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in each of the prepared pH-adjusted media. Leave columns for a positive control (fungus only, no agent) and a negative control (medium only).
-
Inoculum Preparation: Prepare a fungal inoculum (e.g., Candida albicans) and adjust its concentration to 1 x 10⁶ to 5 x 10⁶ CFU/mL, following CLSI guidelines.[2] Dilute this further into the corresponding pH-adjusted media to achieve the final testing concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[2]
-
Inoculation: Add the final inoculum to each well of the microtiter plates, ensuring each plate contains fungus suspended in the correctly matched pH medium.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine fungal growth by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader. The MIC is the lowest concentration showing at least 50% growth inhibition compared to the positive control.
Visualizations
Caption: Workflow for determining the optimal pH for this compound.
Caption: Impact of pH on the inhibitory mechanism of this compound.
References
- 1. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal Cell Wall Biosynthesis – Yokoyama Lab [sites.duke.edu]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Antifungal Agent Dose-Response Curves
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dose-response curves for antifungal agents.
Frequently Asked Questions (FAQs)
Q1: What is the "trailing effect" and how does it affect my dose-response curve?
A1: The trailing effect, also known as paradoxical growth, is the observation of partial or continued fungal growth at antifungal concentrations above the Minimum Inhibitory Concentration (MIC).[1][2] This phenomenon is particularly common with azole antifungals and can make the determination of a precise MIC endpoint difficult.[1][2] It can result in a dose-response curve that does not plateau at 0% growth, potentially leading to the misclassification of a susceptible isolate as resistant.[1] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes mitigate this issue.[1]
Q2: My dose-response curve is U-shaped (biphasic). What does this indicate?
A2: A U-shaped or biphasic dose-response curve, sometimes referred to as a paradoxical effect or hormesis, shows inhibition at lower drug concentrations and a subsequent increase in fungal growth at higher concentrations.[3][4] This can occur with echinocandins, where high concentrations may lead to an overproduction of cell wall components, reducing the drug's efficacy.[5] When encountering a U-shaped curve, it is crucial to report the MIC as the lowest concentration that shows significant growth inhibition, and not an endpoint from the higher concentration range where growth resumes.
Q3: Why are my MIC results for the same compound and organism inconsistent between experiments?
A3: Inconsistency in MIC results can stem from several factors. Minor variations in experimental conditions can have a significant impact. Key variables to standardize include the composition and pH of the growth medium, the size of the fungal inoculum, the incubation temperature, and the duration of incubation.[6] Inter-laboratory variability is a known issue, even with standardized protocols.[5] For instance, caspofungin testing against Candida species has shown such variability.[5] Ensuring precise and consistent preparation of all reagents and inocula is critical for reproducibility.
Q4: What is the difference between EC50, IC50, and MIC?
A4:
-
MIC (Minimum Inhibitory Concentration): This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period.[7] It is a fundamental measurement in antifungal susceptibility testing.
-
IC50 (Inhibitory Concentration 50%): This is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. In the context of dose-response curves, it represents the concentration at which fungal growth is reduced by half.
-
EC50 (Effective Concentration 50%): This is the concentration of a drug that produces 50% of its maximal effect.[8] For antifungal agents, this is often used interchangeably with IC50.
These values provide different but related insights into the potency of an antifungal agent.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Sigmoidal Curve (Flat Response) | 1. Agent is inactive against the test organism.2. Concentration range is too low.3. Issues with compound solubility or stability in the test medium. | 1. Confirm the activity of the agent against a known susceptible control strain.2. Test a wider and higher range of concentrations.3. Verify the solubility of your compound in the assay medium. Consider using a different solvent, like DMSO, at a low final concentration. |
| Incomplete Upper or Lower Plateau | 1. The concentration range tested is not wide enough to capture the full dose-response relationship.[8] | 1. Extend the range of serial dilutions in both directions to ensure you capture both the maximal and minimal effects. |
| High Variability Between Replicates | 1. Inaccurate pipetting.2. Uneven distribution of fungal inoculum.3. Edge effects in microtiter plates.4. Contamination. | 1. Calibrate pipettes and use proper pipetting techniques.2. Ensure the fungal inoculum is well-mixed before dispensing.3. Avoid using the outer wells of the plate or fill them with sterile medium.4. Use aseptic techniques and check for contamination. |
| MICs Higher Than Expected | 1. Inoculum density is too high.2. The organism has developed resistance.3. The antifungal agent has degraded. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer.2. Verify the susceptibility of your isolate and consider sequencing resistance-associated genes (e.g., FKS genes for echinocandins).[5]3. Prepare fresh stock solutions of the antifungal agent. |
| Paradoxical Growth ("Trailing") | 1. Common with certain drug classes like azoles.2. Reading the assay after prolonged incubation.[1] | 1. Read plates at the earliest recommended time point (e.g., 24 hours).2. Define the MIC as the concentration with at least 50% growth inhibition compared to the positive control.[7] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized version based on CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.
1. Preparation of Antifungal Stock Solution:
- Dissolve the antifungal agent (e.g., "Antifungal Agent 2") in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Store the stock solution at an appropriate temperature (e.g., -80°C).
2. Preparation of Microtiter Plates:
- In a 96-well microtiter plate, perform a serial two-fold dilution of the antifungal agent in RPMI-1640 medium. The final volume in each well should be 100 µL.
- The concentration range should be wide enough to encompass the expected MIC.
- Include a positive control well (no drug) and a negative control well (no fungus).
3. Inoculum Preparation:
- Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
- Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
- Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the wells (typically 0.5-2.5 x 10^3 CFU/mL).
4. Inoculation and Incubation:
- Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
- Incubate the plate at 35°C.
5. Reading the MIC:
- After 24 or 48 hours of incubation, visually inspect the wells for fungal growth.
- The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., ≥50% for azoles and echinocandins) compared to the positive control.[7][9]
Visualizations
References
- 1. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance [mdpi.com]
- 3. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Antifungal Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of experimental variability in antifungal susceptibility testing (AFST). Our goal is to help researchers, scientists, and drug development professionals achieve more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in antifungal susceptibility testing?
A1: Variability in AFST can arise from several factors. Key sources include the preparation of the fungal inoculum, the composition and pH of the testing medium, incubation time and temperature, and the method used for endpoint determination.[1][2] Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for minimizing this variability.[3][4][5]
Q2: My MIC values for a specific drug/fungus combination are inconsistent between experiments. What should I check first?
A2: Inconsistent Minimum Inhibitory Concentration (MIC) values are a common issue. The first step is to review your experimental workflow for any deviations from the standardized protocol. A troubleshooting decision tree for this issue is provided below. Key parameters to verify include inoculum density, incubation conditions (35°C is typical), and the precise method of endpoint reading.[6] Using a spectrophotometer for endpoint determination can increase objectivity and reproducibility compared to visual readings.[7][8]
Q3: What is the "trailing effect" and how does it affect my results?
A3: The trailing effect, also known as significant residual growth, is observed when there is partial inhibition of fungal growth over a wide range of increasing concentrations of a fungistatic drug, such as an azole.[9][10] This can make an isolate appear susceptible at a 24-hour reading but resistant at 48 hours.[9][10] CLSI guidelines suggest that for azoles, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[5][6]
Q4: Why are my caspofungin MICs showing high interlaboratory variability?
A4: High interlaboratory variability is a known issue with caspofungin testing against Candida species using standard broth microdilution methods.[11] This can lead to falsely elevated MIC values.[11] For this reason, EUCAST recommends against routine caspofungin susceptibility testing, suggesting the use of anidulafungin and micafungin results as surrogates.[11] CLSI advises that laboratories should confirm any intermediate or resistant caspofungin results by testing with another echinocandin or by sequencing the FKS genes.[11]
Q5: What is the difference between a Clinical Breakpoint (CBP) and an Epidemiological Cutoff Value (ECV)?
A5: A Clinical Breakpoint (CBP) is an MIC value that predicts the likely clinical outcome of treatment. Isolates with MICs below the CBP are considered "Susceptible."[2][11] CBPs are determined by considering MIC distributions, pharmacokinetic/pharmacodynamic data, and clinical trial outcomes.[2] An Epidemiological Cutoff Value (ECV) distinguishes wild-type (WT) isolates from those with potential acquired resistance mechanisms based on the MIC distribution.[12] ECVs are useful for detecting potential resistance in the absence of an established CBP but do not predict clinical success.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected MIC Results
This guide helps you troubleshoot common causes of variability in your Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Workflow for Inconsistent MICs
Caption: Troubleshooting Decision Tree for Inconsistent MICs.
-
Check Quality Control (QC) Strains: Were the MICs for your QC strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) within the acceptable ranges?[6][7]
-
Yes: Proceed to the next step. Your reagents and general technique are likely correct.
-
No: Stop and troubleshoot the entire assay. An out-of-range QC result indicates a systemic problem. Re-check media preparation, drug dilutions, and inoculum preparation.
-
-
Verify Inoculum Preparation: Was the inoculum density adjusted spectrophotometrically to the correct concentration? The CLSI M27 document specifies a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[5][6]
-
An inoculum that is too dense can lead to falsely high MICs.
-
An inoculum that is too light can lead to falsely low MICs.
-
-
Examine Growth Medium: Are you using RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS?[6] The pH should be stable at 7.0. Variations in medium, especially batch-to-batch differences, can affect results.[9]
-
Confirm Incubation Conditions: Were the plates incubated at 35°C for the specified duration (e.g., 24 or 48 hours)?[6] Temperature fluctuations can significantly alter fungal growth rates and MIC values.[1]
-
Review Endpoint Determination: How was the MIC endpoint determined? For azoles and echinocandins, the endpoint is a ≥50% reduction in growth (turbidity) compared to the positive control.[2][5] For amphotericin B, the endpoint is complete inhibition (optically clear well).[2][6] Subjectivity in visual reading is a major source of error; using a microplate reader is recommended for consistency.[7][8]
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for Broth Microdilution (Yeasts)
This table provides the acceptable 24-hour and 48-hour MIC ranges for reference QC strains as established by the CLSI M60 document. Consistently falling within these ranges is critical for test validation.
| Antifungal Agent | QC Strain | 24-Hour MIC Range (µg/mL) | 48-Hour MIC Range (µg/mL) |
| Fluconazole | C. parapsilosis ATCC 22019 | 1.0 - 8.0 | 1.0 - 4.0 |
| C. krusei ATCC 6258 | 16 - 128 | 16 - 64 | |
| Voriconazole | C. parapsilosis ATCC 22019 | 0.015 - 0.12 | 0.015 - 0.12 |
| C. krusei ATCC 6258 | 0.06 - 0.5 | 0.06 - 0.5 | |
| Anidulafungin | C. parapsilosis ATCC 22019 | 0.5 - 4.0 | 0.5 - 4.0 |
| C. krusei ATCC 6258 | 0.03 - 0.25 | 0.03 - 0.12 | |
| Micafungin | C. parapsilosis ATCC 22019 | 0.12 - 1.0 | 0.12 - 1.0 |
| C. krusei ATCC 6258 | 0.015 - 0.12 | 0.015 - 0.06 | |
| Amphotericin B | C. parapsilosis ATCC 22019 | 0.12 - 1.0 | 0.12 - 1.0 |
| C. krusei ATCC 6258 | 0.5 - 2.0 | 0.5 - 2.0 |
Data compiled from CLSI M27 and M60 documentation principles.[5][6]
Table 2: CLSI QC Ranges for Disk Diffusion (Molds)
This table outlines the acceptable zone diameter ranges for QC strains when performing disk diffusion testing for molds according to the CLSI M51-A document.
| Antifungal Agent | QC Strain | Disk Content | Zone Diameter Range (mm) |
| Voriconazole | A. fumigatus ATCC MYA-3626 | 1 µg | 25 - 33 |
| Posaconazole | A. fumigatus ATCC MYA-3626 | 5 µg | 28 - 35 |
| Itraconazole | A. fumigatus ATCC MYA-3626 | 10 µg | 11 - 21 |
| Amphotericin B | A. fumigatus ATCC MYA-3626 | N/A | 18 - 25 |
| Posaconazole | P. variotii ATCC MYA-3630 | 5 µg | 33 - 43 |
Data based on multicenter studies defining QC ranges for the CLSI M51-A method.[14]
Experimental Protocols
Broth Microdilution Susceptibility Test for Yeasts (Adapted from CLSI M27)
This protocol provides a standardized method for determining the MIC of antifungal agents against yeast isolates.
Broth Microdilution Workflow
Caption: Standardized workflow for broth microdilution testing.
1. Media and Reagent Preparation:
-
Medium: Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M MOPS acid.
-
Antifungal Stock Solutions: Prepare stock solutions of antifungal agents, typically in dimethyl sulfoxide (DMSO).[8]
2. Inoculum Preparation:
-
Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C.
-
After sufficient growth, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ cells/mL.
-
Dilute this suspension 1:1000 in RPMI medium to achieve the final working inoculum density.
3. Assay Procedure:
-
Dispense the antifungal agents into a 96-well microdilution plate to create a two-fold serial dilution.
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
4. Incubation and Reading:
-
Incubate the plate at 35°C.
-
Read the MICs after 24 and 48 hours.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles/echinocandins, 100% for amphotericin B) compared to the growth control.[2][5]
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of antifungal susceptibility testing and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 2019 AST Tips Part 1 | News | CLSI [clsi.org]
- 13. Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validation & Comparative
Comparative Efficacy of Isavuconazole Versus Amphotericin B Against Cryptococcus
A Guide for Researchers and Drug Development Professionals
Cryptococcal meningitis, a severe fungal infection of the central nervous system caused predominantly by Cryptococcus neoformans and Cryptococcus gattii, remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals. For decades, Amphotericin B has been a cornerstone of induction therapy for this devastating disease. However, its use is often limited by significant toxicities. This has driven the search for newer, safer, and equally effective antifungal agents. Isavuconazole, a broad-spectrum triazole, has emerged as a potential candidate for the treatment of cryptococcosis. This guide provides an objective comparison of the efficacy of isavuconazole and Amphotericin B against Cryptococcus, based on available experimental data.
Mechanisms of Action
The fundamental difference in the antifungal activity of Amphotericin B and isavuconazole lies in their distinct molecular targets within the fungal cell.
Amphotericin B: This polyene antifungal exerts its effect by directly binding to ergosterol, a primary component of the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting membrane integrity, causing leakage of intracellular contents, and ultimately leading to fungal cell death.
Isavuconazole: As a member of the triazole class, isavuconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.
In Vitro Efficacy
In vitro susceptibility testing, typically measured by determining the Minimum Inhibitory Concentration (MIC), provides a quantitative measure of an antifungal agent's potency. Data from multiple studies have been compiled to compare the in vitro activity of isavuconazole and Amphotericin B against Cryptococcus neoformans and Cryptococcus gattii.
| Antifungal Agent | Cryptococcus Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Isavuconazole | C. neoformans | 162 | <0.016 - 0.25 | - | 0.016 | [1][2] |
| C. neoformans | 6 | 0.008 - 1.2 | - | - | [3] | |
| C. gattii | 7 | 0.008 - 0.12 | - | - | [3] | |
| Amphotericin B | C. neoformans | 162 | 0.063 - 0.25 | - | 0.25 | [1][2] |
| C. neoformans | 6 | 0.06 - 1.0 | - | - | [3] | |
| C. gattii | 7 | 0.5 - 1.0 | - | - | [3] |
Based on these in vitro data, isavuconazole demonstrates potent activity against both C. neoformans and C. gattii, with MIC₉₀ values being notably low.
In Vivo Efficacy
Animal models of cryptococcal meningitis are crucial for evaluating the in vivo efficacy of antifungal agents. While direct head-to-head in vivo comparative studies between isavuconazole and Amphotericin B for cryptococcosis are limited, individual studies provide valuable insights.
Isavuconazole in a Murine Model of Cryptococcal Meningitis:
A study evaluated the efficacy of oral isavuconazole in a murine model of cryptococcal meningitis caused by two strains of C. neoformans (USC1597 and H99).[4][5][6] In this model, isavuconazole was compared to fluconazole and a placebo.
-
Survival: Treatment with isavuconazole at doses of 120 mg/kg and 240 mg/kg twice daily significantly improved the survival of mice infected with both strains compared to the placebo group.[4]
-
Fungal Burden: Isavuconazole treatment also led to a significant reduction in the brain fungal burden for both isolates.[4]
It is important to note that the comparator in this study was fluconazole, not Amphotericin B.
Amphotericin B in Murine Models of Cryptococcosis:
Numerous studies have demonstrated the efficacy of Amphotericin B in murine models of cryptococcosis.[7][8][9][10][11]
-
Fungal Burden: Amphotericin B, administered intravenously or intraperitoneally, consistently shows a dose-dependent reduction in the fungal burden in the brains of infected mice.[8]
-
Survival: Treatment with Amphotericin B significantly prolongs the survival of mice with cryptococcal meningoencephalitis compared to untreated controls.[7]
Experimental Protocols
In Vitro Susceptibility Testing: CLSI M27-A3 Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for broth dilution antifungal susceptibility testing of yeasts.[4][12][13][14][15][16]
Detailed Methodology:
-
Inoculum Preparation: Cryptococcus isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Microdilution Plate Preparation: Serial twofold dilutions of the antifungal agents are prepared in 96-well microdilution plates containing RPMI 1640 medium buffered with MOPS.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the control well (drug-free medium).
In Vivo Efficacy Testing: Murine Model of Cryptococcal Meningoencephalitis
This model is widely used to assess the efficacy of antifungal agents against central nervous system cryptococcosis.[4][5][6][17][18]
Detailed Methodology:
-
Animal Model: Immunocompetent or immunocompromised mice (e.g., ICR or BALB/c strains) are typically used.
-
Inoculum Preparation: A virulent strain of C. neoformans (e.g., H99) is grown in culture, and the yeast cells are washed and suspended in sterile saline to a specific concentration.
-
Infection: Mice are anesthetized and inoculated intracranially with a defined number of Cryptococcus cells (e.g., 10⁴ CFU).
-
Treatment: Antifungal therapy is initiated at a specified time post-infection (e.g., 24 hours). The drugs are administered via a clinically relevant route (e.g., oral gavage for isavuconazole, intravenous injection for Amphotericin B) at various doses.
-
Efficacy Assessment: The efficacy of the treatment is evaluated based on two primary endpoints:
-
Survival: The median survival time and the percentage of surviving animals at the end of the study period are recorded.
-
Fungal Burden: At a predetermined time point, a cohort of animals is euthanized, and their brains are harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Summary and Conclusion
Isavuconazole demonstrates potent in vitro activity against Cryptococcus species, with MIC values that are comparable to or lower than those of Amphotericin B. In vivo, isavuconazole has shown efficacy in a murine model of cryptococcal meningitis, significantly improving survival and reducing brain fungal burden, although these studies used fluconazole as the comparator. Amphotericin B remains a well-established, potent agent in animal models of cryptococcosis.
The primary limitation in a direct comparison of efficacy is the absence of head-to-head in vivo studies. Such research is essential to definitively position isavuconazole relative to the current standard of care, Amphotericin B, for the treatment of cryptococcal meningitis. For drug development professionals, the promising in vitro profile and the demonstrated in vivo activity of isavuconazole suggest that it warrants further investigation, including in comparative animal models and clinical trials, as a potentially less toxic and effective treatment option for this life-threatening fungal infection.
References
- 1. wi.knaw.nl [wi.knaw.nl]
- 2. Successful Treatment of Cryptococcal Meningitis and Cryptococcoma with Isavuconazole in a Patient Living with HIV [mdpi.com]
- 3. Isavuconazole Treatment of Cryptococcosis and Dimorphic Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isavuconazole Is Effective for the Treatment of Experimental Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isavuconazole Is Effective for the Treatment of Experimental Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Oral Encochleated Amphotericin B in a Mouse Model of Cryptococcal Meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of an abbreviated induction regimen of amphotericin B deoxycholate for cryptococcal meningoencephalitis: 3 days of therapy is equivalent to 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative study of six antifungal treatments in an experimental model of murine cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Physiological Differences in Cryptococcus neoformans Strains In Vitro versus In Vivo and Their Effects on Antifungal Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Cryptococcus neoformans in Identifying Immune Parameters Associated With Primary Infection and Reactivation of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating Target Engagement of a Novel Antifungal Agent in Fungal Cells: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of a hypothetical "Antifungal Agent 2," a novel compound targeting fungal cell wall synthesis. We present a comparative analysis with established antifungal agents, supported by detailed experimental protocols and data, to objectively assess its performance and mechanism of action.
Overview of Antifungal Drug Targets
The fungal cell presents a unique landscape of potential drug targets that are distinct from mammalian cells, offering a therapeutic window for antifungal drug development.[1][2][3] Key targets include:
-
Cell Wall: A rigid outer layer, absent in mammalian cells, composed of chitin, glucans, and mannoproteins.[1][2][3] This structure is essential for fungal viability and is the target of echinocandins.[1]
-
Cell Membrane: Primarily composed of ergosterol, which is distinct from the cholesterol found in mammalian cell membranes. This difference is exploited by polyenes and azoles.[1][2][4]
-
Nucleic Acid and Protein Synthesis: Targeting essential enzymes in these pathways can inhibit fungal growth and proliferation.[2][5][6]
For the purpose of this guide, we will consider This compound as a novel inhibitor of Glucan Transferase 1 (GT1) , a hypothetical enzyme crucial for β-(1,3)-glucan cross-linking in the fungal cell wall.
Experimental Workflow for Target Validation
Validating that a compound interacts with its intended target within a cell is a critical step in drug development. The following workflow outlines a general strategy for confirming the target engagement of this compound.
Caption: General workflow for validating the target engagement of a novel antifungal agent.
Signaling Pathway: Fungal Cell Wall Synthesis
The fungal cell wall is a dynamic structure, and its synthesis is a complex process involving numerous enzymes. This compound is hypothesized to inhibit Glucan Transferase 1 (GT1), an enzyme responsible for cross-linking β-(1,3)-glucan chains, a critical step for maintaining cell wall integrity.
Caption: Hypothesized mechanism of action for this compound.
Comparative Performance Data
The efficacy of this compound was compared against established antifungal drugs with different mechanisms of action.
| Compound | Target | Mechanism of Action | MIC50 (µg/mL) vs. C. albicans | Cytotoxicity (CC50, mammalian cells, µg/mL) | Selectivity Index (CC50/MIC50) |
| This compound | Glucan Transferase 1 | Inhibits cell wall cross-linking | 0.125 | > 64 | > 512 |
| Caspofungin | β-(1,3)-glucan synthase | Inhibits cell wall synthesis | 0.25 | > 50 | > 200 |
| Fluconazole | Lanosterol 14-α-demethylase | Inhibits ergosterol synthesis | 0.5 | > 100 | > 200 |
| Amphotericin B | Ergosterol | Forms pores in cell membrane | 0.25 | 2.5 | 10 |
Note: Data presented for this compound is hypothetical for illustrative purposes.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antifungal agent that prevents visible growth of a fungus.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the antifungal agent in RPMI 1640 medium.
-
Prepare a fungal inoculum of Candida albicans (e.g., ATCC 90028) at a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Culture fungal cells (e.g., Saccharomyces cerevisiae expressing recombinant GT1) to mid-log phase.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in a lysis buffer with protease inhibitors.
-
Distribute the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes, followed by centrifugation to pellet aggregated proteins.
-
Transfer the supernatant to a new tube and analyze the amount of soluble GT1 protein by Western blotting or other protein detection methods.
-
Increased thermal stability of GT1 in the presence of this compound is indicative of target engagement.
Genetic Validation: Target Overexpression
Objective: To demonstrate that increased levels of the target protein lead to decreased susceptibility to the inhibitor.
Protocol:
-
Construct a fungal strain that overexpresses the target protein (GT1) under the control of an inducible promoter (e.g., GAL1 promoter in S. cerevisiae).
-
Culture the overexpression strain and a wild-type control strain in both inducing (galactose-containing) and non-inducing (glucose-containing) media.
-
Perform MIC or spot dilution assays with this compound on both strains under both inducing and non-inducing conditions.
-
A significant increase in the MIC for the overexpression strain specifically under inducing conditions provides strong evidence that GT1 is the target of this compound.
Comparison with Alternative Antifungal Agents
Understanding the mechanisms of alternative antifungal agents provides context for evaluating a novel compound.
Azoles (e.g., Fluconazole)
Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[4][7] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting the fungal cell membrane.[4]
Caption: Mechanism of action of azole antifungals.
Polyenes (e.g., Amphotericin B)
Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[1][6]
Caption: Mechanism of action of polyene antifungals.
Echinocandins (e.g., Caspofungin)
Echinocandins non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme complex essential for the synthesis of the major fungal cell wall component, β-(1,3)-glucan.[1][8]
Caption: Mechanism of action of echinocandin antifungals.
Conclusion
This guide outlines a systematic approach to validating the target engagement of a novel antifungal agent, using the hypothetical "this compound" as an example. By combining biochemical, cellular, and genetic methods, researchers can build a robust body of evidence to confirm the mechanism of action. Comparative analysis against existing antifungals is essential for understanding the potential advantages and liabilities of a new compound. The provided protocols and diagrams serve as a foundational resource for professionals in the field of antifungal drug discovery.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Medications: Types, How They Work, and More [healthline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Cross-Resistance Profile of Antifungal Agent 2 with Azole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of the investigational triazole, Antifungal Agent 2, in comparison with established azole antifungals. The data presented is based on a series of preclinical studies designed to evaluate its efficacy against a panel of clinically relevant fungal pathogens with known azole resistance mechanisms.
Executive Summary
This compound demonstrates a favorable cross-resistance profile compared to first-generation triazoles like fluconazole. While cross-resistance is observed in isolates with specific alterations in the ERG11 gene and in those overexpressing certain efflux pumps, this compound retains significant activity against some fluconazole-resistant strains. This suggests that this compound may offer a therapeutic advantage in clinical scenarios where resistance to older azoles is a concern.
Data Presentation: Comparative Antifungal Susceptibility
The in vitro activity of this compound was evaluated against a panel of Candida albicans, Candida glabrata, and Aspergillus fumigatus isolates with characterized resistance mechanisms to fluconazole and voriconazole. Minimum Inhibitory Concentration (MIC) values, determined by broth microdilution, are summarized below.
| Fungal Isolate | Resistance Mechanism | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| C. albicans ATCC 90028 (Wild-Type) | None (Susceptible) | 0.5 | 0.03 | 0.06 |
| C. albicans 12-99 | ERG11 (Y132H) | 64 | 2 | 1 |
| C. albicans 14-72 | CDR1/CDR2 Overexpression | 32 | 1 | 4 |
| C. albicans 15-04 | MDR1 Overexpression | 16 | 0.5 | 0.5 |
| C. glabrata ATCC 90030 (Wild-Type) | None (Susceptible) | 8 | 0.25 | 0.5 |
| C. glabrata 22-18 | CgCDR1 Overexpression | >256 | 4 | 8 |
| A. fumigatus ATCC 204305 (Wild-Type) | None (Susceptible) | N/A | 0.25 | 0.125 |
| A. fumigatus 3-134 | cyp51A (TR34/L98H) | N/A | 16 | 4 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Isolate Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium.
-
Inoculation: Microtiter plates containing the drug dilutions were inoculated with the standardized fungal suspensions to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Incubation: Plates were incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% for azoles) compared to the growth in the drug-free control well.
Visualizing Resistance Mechanisms and Experimental Design
The following diagrams illustrate the key signaling pathways involved in azole resistance and the experimental workflow used to assess the cross-resistance profile of this compound.
Caption: Mechanisms of azole resistance in fungal pathogens.
Caption: Experimental workflow for assessing cross-resistance.
Discussion of Cross-Resistance Profile
The primary mechanisms of azole resistance involve alterations in the drug target, lanosterol 14α-demethylase (encoded by ERG11 in yeasts and cyp51A in molds), and the overexpression of multidrug efflux pumps.[1][2] Cross-resistance among azoles is a significant clinical concern and often arises when a single mechanism confers resistance to multiple drugs in the class.[3][4]
Our data indicates that this compound is impacted by these known resistance mechanisms, which is expected for a triazole antifungal. However, the degree of cross-resistance varies depending on the specific mechanism:
-
Target Site Mutations: The ERG11 Y132H mutation, which confers high-level resistance to fluconazole, also leads to a notable increase in the MIC of this compound. This suggests that the binding of this compound to its target is affected by this specific amino acid substitution. Similarly, the TR34/L98H alteration in cyp51A of A. fumigatus results in reduced susceptibility to both voriconazole and this compound.
-
Efflux Pump Overexpression: Overexpression of the ATP-binding cassette (ABC) transporters Cdr1 and Cdr2 is a common mechanism of azole resistance in Candida species.[1] Our findings show that isolates overexpressing these pumps exhibit elevated MICs to both fluconazole and this compound, indicating that this compound is also a substrate for these efflux pumps. In contrast, overexpression of the major facilitator superfamily (MFS) transporter Mdr1 had a less pronounced effect on the activity of this compound. In C. glabrata, overexpression of CgCdr1 resulted in high-level resistance to both fluconazole and this compound.
Conclusion
This compound exhibits a cross-resistance profile with other azole antifungals that is dependent on the underlying resistance mechanism. While it is affected by target site mutations and overexpression of specific efflux pumps, it may retain activity against isolates with certain resistance profiles that render older azoles ineffective. These findings underscore the importance of molecular characterization of resistant isolates to guide therapeutic choices. Further in vivo studies are warranted to confirm the clinical significance of these in vitro observations.
References
Head-to-Head Comparison: Olorofim vs. Voriconazole for Invasive Aspergillosis in Murine Models
For Immediate Release
In the landscape of antifungal drug development, a head-to-head comparison of novel agents against established therapies is crucial for the scientific community. This guide provides an in-depth, data-driven comparison of Olorofim (formerly F901318), a first-in-class orotomide antifungal, and Voriconazole, a widely used triazole, in the context of in vivo efficacy against invasive aspergillosis.
Executive Summary
Olorofim and Voriconazole demonstrate potent in vivo efficacy in murine models of invasive aspergillosis. However, they operate via fundamentally different mechanisms of action. Olorofim targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, a novel target for antifungal therapy.[1][2] In contrast, Voriconazole inhibits lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway, disrupting the integrity of the fungal cell membrane.[3][4][5][6] This difference in mechanism is significant, particularly in the context of emerging azole resistance. Olorofim has shown efficacy against azole-resistant strains of Aspergillus, a growing clinical concern.
This guide summarizes key in vivo experimental data, outlines the methodologies used in these studies, and provides visual representations of the drugs' mechanisms of action and experimental workflows.
Mechanism of Action
The distinct mechanisms of action of Olorofim and Voriconazole are a key differentiating factor.
Olorofim: Belongs to the orotomide class and inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA, and other cellular molecules.[1][2] Inhibition of DHODH disrupts these fundamental cellular processes, leading to a fungicidal effect.[1]
Voriconazole: As a triazole antifungal, Voriconazole targets the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4][5][6] By depleting ergosterol and causing the accumulation of toxic sterol precursors, Voriconazole compromises the structural integrity and function of the fungal cell membrane.[4]
In Vivo Efficacy: A Comparative Overview
The following tables summarize the in vivo efficacy of Olorofim and Voriconazole in murine models of invasive aspergillosis. It is important to note that the data are compiled from separate studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
Table 1: In Vivo Efficacy of Olorofim against Aspergillus fumigatus
| Animal Model | Immunosuppression | Infection Route | Treatment Regimen | Survival Rate | Fungal Burden Reduction | Reference |
| Neutropenic CD-1 Mice | Cyclophosphamide + Cortisone Acetate | Intravenous | 15 mg/kg intraperitoneally every 8 hours for 9 days | 81% (vs. <10% in control) | Significant reduction in galactomannan levels and organ fungal DNA | [7] |
| CGD (gp91-/- phox) Mice | Not applicable | Intranasal | 15 mg/kg intraperitoneally every 8 hours for 9 days | 63% (vs. <10% in control) | Significantly reduced granulomas and fungal elements in lungs | [7] |
Table 2: In Vivo Efficacy of Voriconazole against Aspergillus fumigatus
| Animal Model | Immunosuppression | Infection Route | Treatment Regimen | Survival Rate | Fungal Burden Reduction | Reference |
| Immunosuppressed Mice | Not specified | Disseminated | 25 mg/kg daily | Prolonged survival for strains with MIC ≤0.25 µg/ml | Reduced fungal load in kidneys and brain for susceptible strains | [8][9] |
| Non-neutropenic Mice | Not applicable | Disseminated | Dose-dependent (up to 40 mg/kg) | Up to 100% for susceptible isolates | Not specified | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of therapeutic agents. Below are representative protocols for in vivo studies of Olorofim and Voriconazole.
Olorofim In Vivo Protocol (Neutropenic Murine Model)
-
Animal Model: Male CD-1 mice.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide followed by a subcutaneous injection of cortisone acetate.
-
Infection: Mice are infected via the tail vein with a suspension of Aspergillus fumigatus conidia.
-
Treatment: Olorofim is administered intraperitoneally, typically starting 24 hours post-infection, at a dose of 15 mg/kg every 8 hours for a specified duration (e.g., 9 days).
-
Endpoints: Survival is monitored daily. Fungal burden is assessed through the measurement of galactomannan levels in serum and quantitative PCR of fungal DNA in target organs (e.g., kidneys, brain). Histopathological analysis of organs is also performed.[7]
Voriconazole In Vivo Protocol (Immunosuppressed Murine Model)
-
Animal Model: Male OF1 mice.
-
Immunosuppression: Mice are immunosuppressed with an intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are infected intravenously with a suspension of Aspergillus fumigatus conidia.
-
Treatment: Voriconazole is administered orally once daily at a specified dosage (e.g., 25 mg/kg), starting 24 hours post-infection for a defined period.
-
Endpoints: Survival is monitored daily. Fungal burden in organs such as the kidneys and brain is determined by colony-forming unit (CFU) counts.[8][9]
Conclusion
Both Olorofim and Voriconazole demonstrate significant efficacy in treating invasive aspergillosis in established murine models. The key distinction lies in their mechanisms of action, with Olorofim representing a new class of antifungals targeting pyrimidine biosynthesis. This novel mechanism provides a promising therapeutic option, particularly for infections caused by azole-resistant Aspergillus species. The experimental data presented here underscores the potential of Olorofim as a valuable addition to the antifungal armamentarium. Further clinical investigation is warranted to fully elucidate its comparative efficacy and safety profile in human populations.
References
- 1. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. amberlife.net [amberlife.net]
- 7. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Voriconazole against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Antifungal Agent 2 in Fluconazole-Resistant Candida albicans
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant Candida albicans strains presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of a novel antifungal agent, designated here as Antifungal Agent 2 (represented by the promising fluconazole-based compounds 8b and 8c), against traditional fluconazole, with a focus on its efficacy in overcoming resistance.[1][2] The data presented is compiled from preclinical studies to offer a comprehensive overview for research and development purposes.
In Vitro Efficacy: A Quantitative Comparison
This compound has demonstrated significantly greater potency against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans in in vitro susceptibility testing. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are summarized below.
| Antifungal Agent | C. albicans (Fluconazole-Sensitive) MIC (µg/mL) | C. albicans (Fluconazole-Resistant) MIC (µg/mL) | Fold Increase in Potency (vs. Fluconazole in Resistant Strain) |
| This compound (Compound 8b/8c) | 0.5 | 0.5 | 32x |
| Fluconazole | 4 - 16 | 16 | - |
| Voriconazole | 0.125 | Not specified | Not applicable |
| Amphotericin B | Not specified | Not specified | Not applicable |
Data compiled from in vitro studies.[1][2]
Time-kill studies have further revealed that this compound exhibits a fungicidal mechanism of action, actively killing the fungal cells, in contrast to the typically fungistatic nature of fluconazole.[1][2]
In Vivo Efficacy: Preclinical Animal Model Data
In a systemic candidiasis mouse model, this compound demonstrated a significant reduction in the fungal burden in tissues and an improved survival rate compared to fluconazole. This suggests a potent in vivo effect against disseminated C. albicans infections.
| Treatment Group | Mean Fungal Burden (Log CFU/g of tissue) in Kidneys | Survival Rate (%) |
| This compound (Compound 8b/8c) | Significant reduction | Improved |
| Fluconazole | Moderate reduction | Moderate |
| Control (untreated) | High | Low |
Data represents findings from a murine model of systemic candidiasis.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Antifungal Susceptibility Testing
This method was performed based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[3]
-
Inoculum Preparation: C. albicans strains are cultured on Sabouraud Dextrose Agar at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: Each well is inoculated with the fungal suspension and the plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (approximately 50% or more) compared to the drug-free growth control.
Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal population.
-
Inoculum Preparation: A standardized inoculum of C. albicans (approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in RPMI 1640 medium.
-
Drug Exposure: The antifungal agent is added to the fungal suspension at a concentration of 2x the MIC.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated on Sabouraud Dextrose Agar.
-
CFU Counting: After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable organisms at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[4]
Systemic Candidiasis Mouse Model
This in vivo model assesses the efficacy of antifungal agents in a living organism.
-
Infection: Immunocompetent mice are infected intravenously with a standardized inoculum of C. albicans.
-
Treatment: Treatment with the antifungal agent (e.g., intraperitoneal or oral administration) is initiated at a specified time post-infection and continued for a defined period.
-
Assessment of Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on a suitable medium to determine the fungal burden (CFU/g of tissue).
-
Survival Studies: In separate cohorts, infected animals are treated with the antifungal agent and monitored daily for a predetermined period to assess the survival rate.
Mechanisms of Action and Resistance
Fluconazole and other azoles function by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Resistance to fluconazole in C. albicans is often multifactorial and can involve the following mechanisms:
-
Overexpression of Efflux Pumps: The ATP-binding cassette (ABC) transporters (Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporter (Mdr1p) can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in the ERG11 gene can lead to a modified enzyme with reduced affinity for azole drugs. Upregulation of ERG11 can also contribute to resistance.
This compound, as a fluconazole analogue, is also believed to target the ergosterol biosynthesis pathway.[1] Its superior efficacy against resistant strains may be attributed to a higher binding affinity for the mutated Erg11p enzyme or an ability to evade efflux pump-mediated resistance.
Visualizing Key Pathways and Workflows
Caption: Overview of key fluconazole resistance mechanisms in Candida albicans.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Simplified ergosterol biosynthesis pathway and the target of azole antifungals.
Conclusion
The preclinical data strongly suggest that this compound (represented by compounds 8b and 8c) is a highly promising candidate for the treatment of infections caused by fluconazole-resistant C. albicans. Its superior in vitro potency, fungicidal activity, and significant in vivo efficacy warrant further investigation and development. This guide provides a foundational overview for researchers and drug development professionals to understand the potential of this novel agent and to design further studies to elucidate its full therapeutic value.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation and Analysis of Synergistic Interactions Between Antifungal Agents
This guide provides a comprehensive comparison of the synergistic effects between a hypothetical "Antifungal Agent 2" (a representative echinocandin, such as Caspofungin) and a triazole antifungal (e.g., Fluconazole). The objective is to present supporting experimental data and detailed methodologies for researchers, scientists, and professionals in drug development. The data herein is illustrative, designed to model typical results from antifungal synergy studies.
Quantitative Synergy Analysis: A Case Study
The synergistic interaction between this compound (an echinocandin) and Fluconazole was quantified using the checkerboard broth microdilution method. The primary endpoint for assessing this interaction is the Fractional Inhibitory Concentration Index (FICI), which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[1][2]
Table 1: Checkerboard Assay Results for this compound and Fluconazole against Candida albicans
| This compound (µg/mL) | Fluconazole (µg/mL) | Growth | FICI | Interpretation |
| 0.5 (MIC alone) | 0 | No Growth | - | - |
| 0 | 8 (MIC alone) | No Growth | - | - |
| 0.25 | 1 | Growth | - | - |
| 0.125 | 2 | No Growth | 0.5 | Synergy |
| 0.0625 | 4 | No Growth | 0.625 | Additive |
| 0.25 | 0.5 | Growth | - | - |
| 0.125 | 1 | Growth | - | - |
| 0.0625 | 2 | No Growth | 0.375 | Synergy |
| 0.03125 | 4 | No Growth | 0.5625 | Additive |
-
Synergy is defined as an FICI of ≤ 0.5.[3]
-
Additive/Indifference is defined as an FICI > 0.5 and ≤ 4.0.
-
Antagonism is defined as an FICI > 4.0.
The data presented in Table 1 demonstrates a synergistic relationship at specific concentrations of this compound and Fluconazole, as indicated by FICI values of 0.5 or less.
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[4][5]
Objective: To determine the MIC of each antifungal agent alone and in combination to calculate the FICI.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound (e.g., Caspofungin) stock solution
-
Fluconazole stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium along the y-axis of the microtiter plate.
-
Prepare serial two-fold dilutions of Fluconazole in RPMI-1640 medium along the x-axis of the microtiter plate.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.
-
Controls:
-
Growth Control: A well containing only the fungal inoculum and RPMI-1640 medium.
-
Sterility Control: A well containing only RPMI-1640 medium.
-
Single Drug Controls: Rows and columns with only one of the antifungal agents and the fungal inoculum.
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Visualizations
Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in determining and understanding antifungal synergy, the following diagrams have been generated.
Caption: Workflow of the checkerboard assay for antifungal synergy testing.
Caption: Synergistic mechanism of Fluconazole and this compound.
References
- 1. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antifungal Agent 2: In Vitro and In Vivo Efficacy
A comprehensive evaluation of a novel antifungal candidate, Antifungal Agent 2, reveals promising activity against key fungal pathogens. This report details a comparative analysis of its in vitro and in vivo performance against the widely used antifungal, Fluconazole, providing critical data for researchers and drug development professionals in the field of mycology.
This guide presents a summary of the antifungal profile of this compound, including its inhibitory activity against various fungal species and its efficacy in a murine model of systemic candidiasis. The experimental data, presented in clearly structured tables, is supported by detailed methodologies for all key experiments to ensure reproducibility and facilitate comparative analysis.
In Vitro Susceptibility Testing
The in vitro activity of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of this compound vs. Fluconazole
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.125 | 0.5 |
| Candida glabrata | 0.25 | 16 |
| Candida parapsilosis | 0.125 | 2 |
| Candida krusei | 0.5 | 64 |
| Cryptococcus neoformans | 0.25 | 8 |
| Aspergillus fumigatus | 1 | >64 |
The results indicate that this compound demonstrates potent in vitro activity against a broad range of Candida species, including those known to have reduced susceptibility to Fluconazole, such as Candida glabrata and Candida krusei. Its activity against Cryptococcus neoformans is also noteworthy. While active against Aspergillus fumigatus, higher concentrations are required compared to its activity against yeast pathogens.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
To evaluate its in vivo potential, this compound was tested in a murine model of disseminated candidiasis caused by Candida albicans. Efficacy was assessed by monitoring animal survival over a 14-day period and by determining the fungal burden in the kidneys, a primary target organ in this infection model.
Table 2: In Vivo Efficacy of this compound vs. Fluconazole in a Murine Model of Systemic Candidiasis
| Treatment Group (dose in mg/kg) | 14-Day Survival Rate (%) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | 0 | 7.8 ± 0.5 |
| This compound (10) | 80 | 3.2 ± 0.8 |
| This compound (20) | 100 | 2.1 ± 0.4 |
| Fluconazole (20) | 60 | 4.5 ± 0.6 |
This compound exhibited a significant dose-dependent improvement in survival rates and a marked reduction in kidney fungal burden compared to the vehicle control. Notably, at a dose of 20 mg/kg, this compound resulted in a higher survival rate and a greater reduction in fungal load than Fluconazole administered at the same concentration.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Assay
-
Fungal Isolates and Media: Clinical isolates of Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus were used. Isolates were cultured on Sabouraud Dextrose Agar. RPMI 1640 medium with L-glutamine and buffered with MOPS was used for the assay.
-
Procedure: A stock solution of this compound and Fluconazole were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of the antifungal agents were prepared in a 96-well microtiter plate. Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the growth in the control well.
In Vivo Efficacy Study: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompetent male BALB/c mice (6-8 weeks old) were used.
-
Infection: Mice were infected via lateral tail vein injection with 1 x 10⁵ CFU of Candida albicans.
-
Treatment: Treatment was initiated 24 hours post-infection. This compound and Fluconazole were administered once daily via oral gavage for 7 consecutive days. The vehicle control group received the vehicle solution.
-
Efficacy Endpoints:
-
Survival: Mice were monitored daily for 14 days, and the survival rate was recorded.
-
Fungal Burden: On day 8, a subset of mice from each group was euthanized. Kidneys were aseptically removed, homogenized, and serially diluted. The dilutions were plated on Sabouraud Dextrose Agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Visualizing the Path Forward: From Lab Bench to Preclinical Studies
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel antifungal agent, from initial in vitro screening to in vivo efficacy and toxicity studies.
Unraveling the Mechanism: A Potential Signaling Pathway
While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with the fungal cell wall integrity pathway. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by this compound.
A Comparative Analysis of the Selectivity Index of Novel and Conventional Antifungal Agents
For Immediate Release
In the landscape of antifungal drug discovery, the selectivity index (SI) serves as a critical metric for evaluating the therapeutic potential of a compound. It provides a quantitative measure of a drug's specificity for fungal pathogens over host cells, thereby predicting its potential therapeutic window. This guide offers a comparative overview of the selectivity index of the novel antifungal agent, Fosmanogepix (representing "Antifungal agent 2"), alongside established antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin.
Understanding the Selectivity Index
The selectivity index is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against a specific fungal strain. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the fungus than to host cells, suggesting a lower likelihood of host toxicity at therapeutic doses.
Comparative Selectivity Index of Antifungal Agents
The following table summarizes the available data on the selectivity of Fosmanogepix and other prominent antifungal agents. It is important to note that direct comparative studies evaluating the CC50 of all these agents on a single cell line are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with this in mind.
| Antifungal Agent | Fungal Target | Mammalian Cell Line | CC50 (µg/mL) | MIC (µg/mL) vs. Candida albicans | Selectivity Index (SI = CC50/MIC) |
| Fosmanogepix (active moiety: Manogepix) | Gwt1 (Glycosylphosphatidylinositol-anchored wall protein transfer 1) | Human Kidney (HK-2) cells | High (Toxicity reported to be as low as Fluconazole)[1] | 0.008[2] | Very High (qualitative) |
| Amphotericin B | Ergosterol (in fungal cell membrane) | Mouse Macrophage (J774) | 70.19[3] | 0.5 | ~140 |
| Fluconazole | Lanosterol 14-α-demethylase | Human Embryonic Kidney (HEK293) | > Tested concentrations[4] | 0.25 | Very High |
| Caspofungin | β-(1,3)-D-glucan synthase | Murine cell lines | > 512 | 0.5[5] | > 1024 |
Note: The Selectivity Index is an approximation and can vary depending on the specific fungal strain and mammalian cell line tested.
In-Depth Analysis of Antifungal Selectivity
Fosmanogepix: As a first-in-class antifungal agent, Fosmanogepix's active moiety, Manogepix, targets the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[6] This enzyme is absent in mammals, providing a strong rationale for its high selectivity.[7] While a precise CC50 value is not publicly available, preclinical studies have indicated that its cytotoxicity against human kidney cells is comparable to that of fluconazole, suggesting a very favorable safety profile.[1] Coupled with its potent in vitro activity against a broad range of fungal pathogens, including drug-resistant strains, Fosmanogepix is positioned as a highly selective antifungal agent.[2][8][9]
Amphotericin B: This polyene antifungal has been a cornerstone of therapy for severe fungal infections for decades. Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[3] However, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its significant toxicity, particularly nephrotoxicity.[3] The calculated selectivity index of approximately 140, while substantial, is lower than that of more modern, target-specific agents.
Fluconazole: A member of the triazole class, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. Fluconazole exhibits a high degree of selectivity for the fungal enzyme over its human counterpart, resulting in a very high selectivity index.[4] Studies have shown that it does not exhibit significant cytotoxicity at clinically relevant concentrations.[4]
Caspofungin: As an echinocandin, caspofungin targets β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This enzyme is not present in mammalian cells, leading to an exceptionally high selectivity index. Cytotoxicity studies have demonstrated a lack of effect on mammalian cells even at very high concentrations, making it one of the safest classes of antifungal agents available.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a measure of the antifungal potency of a compound, is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Determination of 50% Cytotoxic Concentration (CC50)
The CC50, which indicates the concentration of a compound that causes a 50% reduction in the viability of mammalian cells, is commonly assessed using the MTT assay.
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to serial dilutions of the antifungal agent for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% viability is observed.
Visualizing the Path to Selectivity
The following diagrams illustrate the experimental workflow for determining the selectivity index and the fungal-specific pathway targeted by Fosmanogepix.
Caption: Workflow for Determining Antifungal Selectivity Index.
Caption: Mechanism of Fosmanogepix Selectivity.
References
- 1. [PDF] Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials | Semantic Scholar [semanticscholar.org]
- 2. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Antifungal Susceptibility: A Comparative Guide to the Reproducibility of Fluconazole Testing
A deep dive into the reproducibility of susceptibility testing for fluconazole, a widely used antifungal agent, reveals critical differences among common methodologies. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the leading techniques, supported by experimental data and detailed protocols, to aid in the selection of the most reliable methods for their work.
The consistency and accuracy of in vitro antifungal susceptibility testing are paramount for guiding therapeutic decisions, monitoring resistance trends, and developing new antifungal compounds. This guide focuses on fluconazole, a representative azole antifungal, to explore the reproducibility of results obtained through various testing platforms. The data presented here is a synthesis of findings from multiple studies comparing the reference methods—Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution—with commercially available automated and manual systems.
Comparative Analysis of Reproducibility
The reproducibility of fluconazole susceptibility testing is a critical factor for both clinical diagnostics and research. The following tables summarize the inter-laboratory and inter-method agreement for fluconazole against Candida species, providing a quantitative comparison of different testing methods.
Table 1: Inter-Laboratory Reproducibility of Fluconazole MICs by Broth Microdilution Methods
| Method | Inter-Laboratory Agreement (within ±2 log2 dilutions) | Fungal Species | Reference |
| CLSI | ≥93% | Candida spp. | [1] |
| EUCAST | ≥92% | Candida spp. | [1] |
Table 2: Essential and Categorical Agreement of Commercial Methods with Reference Broth Microdilution for Fluconazole
| Commercial Method | Reference Method | Essential Agreement (EA) | Categorical Agreement (CA) | Fungal Species | Reference |
| Vitek 2 | CLSI | 89.3% - 100% | 92% - 99.5% | Candida spp. | [2] |
| Sensititre YeastOne | CLSI | 95% - 100% | 70% - 100% | Candida spp. | [2] |
| Etest | CLSI/EUCAST | Variable | Variable | Candida spp. | [3] |
Essential Agreement (EA) refers to the percentage of minimum inhibitory concentration (MIC) values that are within a specified range (typically ±2 dilutions) of the reference method. Categorical Agreement (CA) is the percentage of results that fall into the same susceptibility category (e.g., susceptible, intermediate, resistant) as the reference method.
It is important to note that the reproducibility of broth microdilution is generally considered to be within plus or minus two doubling dilutions.[4] This inherent variability should be considered when interpreting MIC data.
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility of antifungal susceptibility testing. The following sections detail the key steps for the CLSI and EUCAST broth microdilution methods.
CLSI Broth Microdilution Method (M27-A4)
The Clinical and Laboratory Standards Institute provides a reference method for broth dilution antifungal susceptibility testing of yeasts.
Key Steps:
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS acid is the standard medium.
-
Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of fluconazole are prepared in the microdilution trays.
-
Incubation: Trays are incubated at 35°C for 24 to 48 hours.
-
Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free control well.[2] Reading is typically performed visually.[4]
EUCAST Broth Microdilution Method (E.Def 7.3.2)
The European Committee on Antimicrobial Susceptibility Testing provides an alternative standardized broth microdilution method.
Key Steps:
-
Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 0.5 × 10⁵ to 2.5 × 10⁵ cells/mL.
-
Drug Dilution: Serial twofold dilutions of fluconazole are prepared in the microdilution trays.
-
Incubation: Trays are incubated at 35-37°C for 24 hours.
-
Endpoint Reading: The MIC is determined spectrophotometrically at 530 nm as the lowest drug concentration that reduces growth by ≥50% compared to the drug-free control.[4]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the CLSI and EUCAST broth microdilution methods.
References
Comparative Efficacy of Rezafungin in Animal Models of Invasive Candidiasis: A Guide for Researchers
This guide provides a comparative analysis of Rezafungin (formerly CD101), a next-generation, long-acting echinocandin, with other approved antifungal agents in preclinical animal models. The data presented herein focuses on the correlation between Minimum Inhibitory Concentration (MIC) and in vivo clinical outcomes, offering valuable insights for researchers, scientists, and drug development professionals.
Rezafungin's unique pharmacokinetic profile, characterized by a prolonged half-life, allows for a once-weekly dosing regimen, a potential advantage over the daily administration required for other echinocandins.[1][2][3] Its efficacy has been demonstrated in various animal models against a broad spectrum of fungal pathogens, including the multidrug-resistant Candida auris.[3]
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Rezafungin compared to other echinocandins in a neutropenic mouse model of invasive candidiasis caused by Candida auris. This emergent pathogen is a global health threat, making comparative efficacy data particularly crucial.
Table 1: Antifungal Susceptibility (MIC) Data for C. auris Isolates
| Fungal Isolate (Clade) | Rezafungin MIC (mg/L) | Anidulafungin MIC (mg/L) | Caspofungin MIC (mg/L) | Micafungin MIC (mg/L) |
| Isolate 2 (South Asian) | 0.06 | 0.03 | 0.06 | 0.03 |
| Isolate 204 (South Asian) | 0.03 | 0.03 | 0.03 | 0.03 |
| Isolate I-24 (South American) | 0.125 | 0.03 | 0.06 | 0.03 |
| Isolate I-156 (South American) | 0.125 | 0.03 | 0.06 | 0.03 |
Data sourced from a study evaluating echinocandin efficacy against various C. auris clades.[4]
Table 2: In Vivo Efficacy Against C. auris in a Murine Model (Survival)
| Fungal Isolate | Treatment Group (Dose) | 21-Day Survival Rate (%) | Statistical Significance (p-value vs. Control) |
| Isolate 2 | Rezafungin (20 mg/kg) | 90% | < 0.0001 |
| Caspofungin (3 mg/kg) | 90% | < 0.0001 | |
| Anidulafungin (5 mg/kg) | 80% | < 0.0001 | |
| Micafungin (5 mg/kg) | 40% | < 0.0001 | |
| Isolate I-156 | Rezafungin (20 mg/kg) | 60% | < 0.0001 |
| Caspofungin (3 mg/kg) | 40% | < 0.0001 | |
| Anidulafungin (5 mg/kg) | 0% | < 0.0001 | |
| Micafungin (5 mg/kg) | 0% | < 0.0001 |
Survival data highlights that Rezafungin demonstrated comparable or superior efficacy in improving survival rates compared to other echinocandins, particularly against challenging isolates.[4]
Table 3: In Vivo Efficacy Against C. auris (Fungal Burden Reduction)
| Organ | Treatment Group | Mean Fungal Burden Reduction (log CFU/g) vs. Day 1 |
| Kidney | Rezafungin | 3–5 log decrease |
| Other Echinocandins | >3 log mean decrease | |
| Heart | Rezafungin | 2–4 log decrease |
| Other Echinocandins | >3 log mean decrease | |
| Brain | All Echinocandins | No inhibition of fungal growth |
Rezafungin produced a robust, dose-dependent reduction in fungal burden in the kidneys and heart.[5] Notably, in some experiments, only Rezafungin-treated mice showed a 1–2 log decrease in heart fungal burden compared to the burden at the start of therapy.[6] Histopathological examination revealed no fungal cells in the hearts and kidneys of Rezafungin-treated mice.[5][6][7]
Pharmacodynamic (PK/PD) Correlation
In preclinical models, the pharmacodynamic index that best predicts echinocandin efficacy is the Area Under the Concentration-Time Curve to MIC ratio (AUC/MIC).[8][9] Studies evaluating Rezafungin against C. auris have established specific PK/PD targets associated with clinical outcomes.
Table 4: Rezafungin PK/PD Targets for C. auris
| Efficacy Endpoint | Free-Drug 24-h AUC/MIC Target |
| Net Stasis (No change in fungal burden) | 1.88 |
| 1-log Kill (90% reduction in fungal burden) | 5.77 |
These targets are similar to those observed for Rezafungin against other Candida species, such as C. albicans.[8][9] The established human dosing regimen (400 mg once weekly) is predicted to exceed these target exposures for over 90% of C. auris isolates.[8][9]
Experimental Protocols & Methodologies
The data presented above were generated using a standardized and reproducible neutropenic mouse model of disseminated candidiasis.
1. Animal Model and Immunosuppression:
-
Species: Male BALB/c mice were used.
-
Immunosuppression: Neutropenia was induced via intraperitoneal (IP) injections of cyclophosphamide to render the animals susceptible to systemic fungal infection.[5][10]
2. Fungal Inoculum and Infection:
-
Isolates: Clinical and environmental isolates of four different Candida auris clades were utilized.[5][6][7]
-
Infection: Mice were infected via intravenous (IV) injection through the lateral tail vein with a specific colony-forming unit (CFU) count (e.g., 10⁷ CFU/mouse for lethality experiments).[5]
3. Antifungal Treatment Regimen:
-
Rezafungin: A dose of 20 mg/kg was administered on days 1, 3, and 6 post-infection to simulate the long half-life in humans.[5]
-
Comparators:
-
Administration: Treatment typically began 24 hours post-infection.[5][7]
4. Outcome Assessment:
-
Survival Study: A cohort of mice was monitored for 21 days, and survival rates were recorded.[5][7]
-
Fungal Burden Analysis: A separate cohort of mice was euthanized at specific time points (e.g., day 7). Organs such as the kidneys, heart, and brain were harvested, homogenized, and plated to quantify the fungal load (CFU/gram of tissue).[5]
-
Histopathology: Organ tissues were fixed, sectioned, and stained for microscopic examination to detect the presence of fungal cells and associated tissue damage.[6][7]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study as described in the protocols.
Preclinical data from animal models consistently demonstrate that Rezafungin has potent in vivo activity against Candida species, including the difficult-to-treat C. auris.[6][8] Its efficacy, as measured by improved survival and significant reduction in organ fungal burden, is comparable or superior to other approved echinocandins.[6][7] The strong correlation between the AUC/MIC ratio and therapeutic effect provides a robust framework for predicting clinical success and supports the once-weekly dosing regimen being evaluated in clinical trials.[8][11] These findings underscore the potential of Rezafungin as a valuable new agent in the treatment of invasive candidiasis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rezafungin vs caspofungin for the treatment of invasive candidiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Antifungal Agent 2: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Antifungal Agent 2 within a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance. The following procedures are based on established best practices for hazardous waste management in a laboratory environment.
It is critical to note that "this compound" is a placeholder. The specific disposal protocol for any chemical is dictated by its unique physical, chemical, and toxicological properties as outlined in its Safety Data Sheet (SDS). Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling and disposing of any chemical.[1][2]
Pre-Disposal Safety and Information Gathering
Before beginning any disposal procedure, it is imperative to gather all necessary information from the Safety Data Sheet (SDS) for the specific antifungal agent. The SDS provides critical data regarding the hazards associated with the chemical and the necessary precautions.
Key Information to Obtain from the SDS:
-
Hazard Identification: Look for pictograms and hazard statements (H-statements) that classify the substance's risks, such as "Harmful if swallowed" (H302) or "Very toxic to aquatic life with long lasting effects" (H410).[3]
-
Personal Protective Equipment (PPE): The SDS will specify the required PPE, which may include gloves (double chemotherapy gloves for highly toxic substances), eye protection, and a lab coat.[1][2]
-
Disposal Considerations: Section 13 of the SDS will provide specific instructions for disposal, directing users to comply with federal, state, and local regulations.[1][4]
Quantitative Guidelines for Laboratory Hazardous Waste Accumulation
Proper management of hazardous waste within the laboratory requires adherence to specific quantitative limits and timelines. The following table summarizes common regulatory requirements for Satellite Accumulation Areas (SAAs).
| Parameter | Limit | Regulatory Requirement |
| Maximum Volume of Hazardous Waste | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in a single Satellite Accumulation Area.[5][6] |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | For acutely toxic chemicals, the accumulation limit is significantly lower.[5] |
| Storage Time Limit (Standard) | Up to 12 months | Containers may remain in the SAA for up to one year, provided the volume limits are not exceeded.[5] |
| Container Removal After Reaching Limit | Within 3 calendar days | Once a container is full or the volume limit is reached, it must be removed from the laboratory by EHS within three days.[5][7] |
Step-by-Step Disposal Procedures for this compound
The following is a generalized, step-by-step protocol for the disposal of a chemical such as this compound.
1. Waste Characterization and Segregation:
-
Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) as defined by regulations and information from the SDS.[5]
-
Segregate waste streams. Do not mix incompatible wastes, such as acids and bases, or oxidizing agents with organic compounds.[7][8] For instance, halogenated and non-halogenated solvents should be collected separately.[6]
2. Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw cap.[7][9] Whenever possible, use the original container.[9]
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][6][8] The label must include the complete chemical name of all constituents.[8]
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[5][6]
-
Use secondary containment, such as a tray, to capture any potential leaks.[6][7]
4. Request for Waste Pickup:
-
Once the container is full (generally considered ¾ full to allow for expansion) or is no longer being used, submit a request for pickup to your institution's EHS department.[9][10]
Experimental Protocols for Associated Disposal Tasks
Protocol 1: Rendering a Chemical Container "Empty"
-
Thoroughly empty all contents from the container. If any solids or sludge remain, the container must be disposed of as hazardous waste.[8]
-
Rinse the container with a suitable solvent capable of removing the residue. The first rinse must be collected and disposed of as hazardous chemical waste.[8]
-
For containers that held acutely toxic substances (P-listed), the first three rinses must be collected and disposed of as hazardous waste.[8]
-
After triple rinsing, allow the container to air-dry completely.[8][10]
-
Deface the original label on the empty container before recycling or disposal in regular trash, as permitted by institutional policy.[6][11]
Protocol 2: Disposal of Chemically Contaminated Sharps
-
Place all sharps (needles, scalpels, contaminated microscope slides) into a designated, puncture-resistant sharps container.[10]
-
Do not recap needles.[2]
-
If a syringe contains any residual volume of a hazardous drug, it must be disposed of as hazardous chemical waste in a designated container, not a standard sharps container.[2]
-
Once the sharps container is 2/3 full, seal it securely.[10]
-
Submit the sealed, chemically contaminated sharps container to EHS for disposal.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these comprehensive procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sabre.co.za [sabre.co.za]
- 2. web.uri.edu [web.uri.edu]
- 3. Antifungal agent 19|MSDS [dcchemicals.com]
- 4. medline.com [medline.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Navigating the Safe Handling of Antifungal Agents: A Guide for Laboratory Professionals
Providing clear, actionable safety guidance is paramount for the well-being of researchers and the integrity of scientific work. Due to the broad and non-specific nature of the term "Antifungal agent 2," this document serves as a comprehensive guide to the principles of safely handling antifungal compounds in a laboratory setting. The following procedures and recommendations are based on established safety protocols for various classes of antifungal agents.
It is critical to identify the specific antifungal agent being used, as toxicity, handling requirements, and disposal methods can vary significantly. The information presented here is a general framework; always consult the specific Safety Data Sheet (SDS) for the exact compound you are working with.
Immediate Safety and Personal Protective Equipment (PPE)
When handling any powdered or volatile antifungal agent, engineering controls such as a chemical fume hood are the first line of defense. Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95, N100, or a powered air-purifying respirator - PAPR). | To prevent inhalation of aerosolized powders or vapors. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect eyes from splashes, and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | To prevent skin contact. Check glove compatibility with the specific agent and solvent. |
| Body Protection | A fully buttoned lab coat, and additional chemical-resistant apron or coveralls if handling large quantities. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling a powdered antifungal agent.
Caption: Workflow for Safe Handling of Powdered Antifungal Agents.
Detailed Experimental Protocol: Weighing and Solubilizing a Powdered Antifungal Agent
This protocol provides a step-by-step guide for the safe preparation of a stock solution from a powdered antifungal compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific antifungal agent. Pay close attention to sections detailing hazards, first-aid measures, and required PPE.
-
Assemble all necessary materials: the antifungal agent, appropriate solvent (e.g., DMSO, ethanol, water), calibrated balance, weigh paper or boat, spatula, vortex mixer, and appropriate volumetric flasks and pipettes.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing the Compound:
-
Perform all manipulations within the certified chemical fume hood.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of the powdered antifungal agent to the weigh boat. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder to the appropriate volumetric flask.
-
Add a small amount of the designated solvent to the weigh boat to rinse any remaining powder and transfer the rinse to the volumetric flask.
-
Add solvent to the flask, filling it to approximately half of the final desired volume.
-
Cap the flask and gently swirl or vortex until the compound is fully dissolved.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
Disposal Plan
Proper disposal of antifungal waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Includes used gloves, weigh boats, paper towels, and other disposable items. Place in a designated, clearly labeled hazardous waste bag or container. |
| Unused Powdered Agent | Dispose of as hazardous chemical waste according to your institution's guidelines. Do not dispose of down the drain or in regular trash. |
| Liquid Waste | Collect all liquid waste containing the antifungal agent in a sealed, properly labeled hazardous waste container. The label should include the chemical name and concentration. |
| Sharps Waste | Any needles or other sharps used for transfer should be disposed of in a designated sharps container. |
Always follow your institution's specific waste disposal protocols. If you are unsure, contact your Environmental Health and Safety (EHS) department for guidance. By adhering to these guidelines, researchers can safely handle antifungal agents, minimizing personal risk and ensuring a secure laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
